Acss2-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19F2N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 3-[4-[[3-(1,1-difluoroethyl)phenyl]carbamoyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C21H19F2N3O4/c1-12-17(18(27)24-15-8-5-7-14(11-15)21(2,22)23)19(28)26(25-12)16-9-4-6-13(10-16)20(29)30-3/h4-11,17H,1-3H3,(H,24,27) |
InChI Key |
CYQWPQYTOFVAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)NC2=CC=CC(=C2)C(C)(F)F)C3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Acss2-IN-2: A Technical Overview of its Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on Acss2-IN-2, a potent inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). It details the molecule's mechanism of action, the critical roles of its target enzyme in cellular metabolism and disease, and the experimental methodologies used to characterize its function.
Introduction: Targeting Acetate Metabolism in Disease
Acetyl-CoA is a central metabolic intermediate, crucial for a wide range of cellular processes including energy production through the tricarboxylic acid (TCA) cycle, de novo lipid synthesis, and epigenetic regulation via protein acetylation.[1] While most cells generate acetyl-CoA from glucose via ATP-citrate lyase (ACLY), many cancer cells and other pathological states exhibit metabolic reprogramming. Under conditions of metabolic stress, such as hypoxia or nutrient deprivation, these cells become heavily reliant on an alternative pathway: the conversion of acetate to acetyl-CoA.[2][3]
This critical conversion is catalyzed by Acetyl-CoA Synthetase 2 (ACSS2).[4][5] ACSS2 expression is frequently upregulated in various tumors, including breast, prostate, and glioblastoma, and its activity is essential for cancer cell survival, proliferation, and adaptation to the harsh tumor microenvironment.[2][6][7][8] This dependency makes ACSS2 a compelling therapeutic target. This compound is a small molecule inhibitor designed to specifically block the enzymatic activity of ACSS2, thereby disrupting acetate metabolism in diseased cells.[9]
Mechanism of Action of this compound
The primary function of this compound is the direct inhibition of the ACSS2 enzyme.[9] ACSS2 catalyzes the ATP-dependent ligation of acetate with coenzyme A to produce acetyl-CoA.[10] this compound acts by blocking the active site of the enzyme, preventing this conversion.[11] This blockade leads to a rapid depletion of the acetyl-CoA pool derived from acetate, which has significant downstream consequences for cellular function, particularly in cells that are dependent on this pathway.[11] The inhibition of ACSS2 can induce metabolic stress and potentially lead to cell death in cancer cells that rely on acetate for energy and biosynthesis.[11]
Caption: Mechanism of this compound inhibiting the ACSS2-mediated conversion of acetate to acetyl-CoA.
The Dual Roles of ACSS2 in Cancer Biology
The therapeutic effect of this compound is rooted in its disruption of the two primary functions of ACSS2 in cancer cells: cytoplasmic lipid synthesis and nuclear histone acetylation.
Cytoplasmic Function: Fueling Lipid Synthesis
Under metabolic stress, cancer cells upregulate ACSS2 to capture extracellular acetate and convert it into acetyl-CoA in the cytoplasm.[5][10] This cytoplasmic acetyl-CoA pool is a critical carbon source for de novo fatty acid and phospholipid synthesis, providing the necessary building blocks for new membranes required by rapidly proliferating cells.[2][7] By inhibiting ACSS2, this compound cuts off this alternative nutrient supply, thereby impeding the production of essential lipids and slowing tumor growth.[2][3]
Nuclear Function: Epigenetic Regulation
In response to stress signals like hypoxia, ACSS2 translocates from the cytoplasm to the nucleus.[7][12] Within the nucleus, it generates a localized pool of acetyl-CoA. This nuclear acetyl-CoA serves as the substrate for histone acetyltransferases (HATs), leading to the acetylation of histones at specific gene promoters.[1][5] This epigenetic modification can activate the transcription of genes involved in cell survival and adaptation, such as those regulated by Hypoxia-Inducible Factor-2 alpha (HIF-2α).[1][12] this compound's inhibition of nuclear ACSS2 can prevent this histone acetylation, altering gene expression patterns and reducing the ability of cancer cells to survive under stress.[11]
Caption: Dual cytoplasmic and nuclear functions of the this compound target protein, ACSS2.
Quantitative Data: Inhibitory Potency
The efficacy of a targeted inhibitor is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This compound has been demonstrated to be a highly potent inhibitor of its target enzyme.
| Compound | Target | Assay Cell Line | IC50 Value | Reference |
| This compound | ACSS2 | MDA-MB-468 | 3.8 nM | [9] |
Key Experimental Methodologies
The function of this compound and its target, ACSS2, has been elucidated through a variety of established experimental protocols. Below are summaries of key methodologies.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on ACSS2 enzymatic activity and calculate the IC50 value.
-
Protocol Summary:
-
Recombinant human ACSS2 protein is purified.
-
The enzyme is incubated with its substrates (acetate, ATP, Coenzyme A) in a suitable buffer system.
-
This compound is added at a range of concentrations.
-
The rate of acetyl-CoA production is measured, often using a coupled-enzyme assay that results in a colorimetric or fluorescent readout.
-
Data are plotted as enzyme activity versus inhibitor concentration to determine the IC50.
-
Cell Viability and Growth Assays
-
Objective: To assess the effect of this compound on the proliferation and survival of cancer cells, particularly under metabolic stress.
-
Protocol Summary:
-
Cancer cell lines (e.g., MDA-MB-468, BT474) are cultured under standard conditions and under stressed conditions (e.g., hypoxia at 1% O₂, low serum, or lipid depletion).[13][14]
-
Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is quantified using methods such as MTT, resazurin reduction (e.g., AlamarBlue), or ATP measurement (e.g., CellTiter-Glo).
-
Results are used to determine the growth-inhibitory effects of the compound.
-
Stable Isotope Tracer Analysis (Metabolomics)
-
Objective: To trace the metabolic fate of acetate and confirm that this compound blocks its incorporation into downstream metabolites like fatty acids.[3]
-
Protocol Summary:
-
Cells are cultured in media containing a stable isotope-labeled acetate (e.g., ¹³C-acetate).
-
One group of cells is treated with this compound, while a control group is not.
-
After incubation, metabolites are extracted from the cells.
-
The lipid fraction is isolated, and fatty acids are analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The degree of ¹³C incorporation into the fatty acid pool is measured. A reduction in ¹³C labeling in the this compound treated group confirms on-target activity.[3]
-
Western Blotting for Histone Acetylation
-
Objective: To determine the impact of this compound on the nuclear function of ACSS2 by measuring changes in histone acetylation levels.
-
Protocol Summary:
-
Cells are treated with or without this compound under conditions that induce ACSS2 nuclear translocation (e.g., hypoxia).
-
Histones are extracted from the cell nuclei.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone residues (e.g., anti-acetyl-H3K27).
-
Total histone levels (e.g., anti-H3) are used as a loading control. A decrease in the acetylation signal upon treatment indicates inhibition of nuclear ACSS2 activity.
-
Caption: A generalized experimental workflow for characterizing the cellular effects of this compound.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of ACSS2, a key enzyme in acetate metabolism. By disrupting the ability of cancer cells to utilize acetate for both lipid synthesis and epigenetic regulation, this compound presents a promising therapeutic strategy. Its mechanism targets a metabolic vulnerability that is particularly prominent in tumors facing hypoxic and nutrient-poor conditions. Future research will likely focus on the in vivo efficacy of this compound and similar molecules in preclinical tumor models, exploring their potential as single agents or in combination with other cancer therapies.[3][11] The development of ACSS2 inhibitors represents a novel approach to cancer treatment by targeting the metabolic adaptations that enable tumor survival and progression.[3]
References
- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 2. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress — Department of Oncology [oncology.ox.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ACSS2 - Wikipedia [en.wikipedia.org]
- 5. Gene - ACSS2 [maayanlab.cloud]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Mammalian acetate-dependent acetyl CoA synthetase 2 contains multiple protein destabilization and masking elements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. babraham.ac.uk [babraham.ac.uk]
- 14. researchgate.net [researchgate.net]
Acss2-IN-2 Target Validation in Cancer Cells: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in oncology, playing a pivotal role in the survival and proliferation of cancer cells, particularly within the harsh tumor microenvironment characterized by hypoxia and low nutrient availability.[1][2][3][4] ACSS2 facilitates the conversion of acetate into acetyl-CoA, a vital metabolite for numerous cellular processes including lipid synthesis and histone acetylation.[1][2][5] Under metabolic stress, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source, thereby maintaining cellular energetics and biomass production.[1][4] Genetic and pharmacological inhibition of ACSS2 has been shown to impair tumor growth across a variety of cancer types, including breast, prostate, liver, and glioblastoma, validating it as a promising therapeutic target.[1][3][5] This technical guide provides a comprehensive overview of the target validation of ACSS2 in cancer cells, with a focus on the conceptual application of a specific inhibitor, herein referred to as Acss2-IN-2.
Data Presentation
The following tables summarize quantitative data from studies on ACSS2 inhibition in various cancer cell lines. While specific data for a compound named "this compound" is not publicly available, the data presented for potent ACSS2 inhibitors like VY-3-135 serve as a benchmark for target validation.
Table 1: In Vitro Efficacy of ACSS2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Conditions | Reference |
| VY-3-135 | MDA-MB-468 | Triple-Negative Breast Cancer | <10 | Not Specified | [3] |
| VY-3-135 | SKBr3 | Breast Cancer | Not Specified | Hypoxia, Low Lipids | [2] |
| VY-3-135 | BT474 | Breast Cancer | Not Specified | Hypoxia, Low Lipids | [2] |
Table 2: In Vivo Efficacy of ACSS2 Inhibition in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| VY-3-135 | Brpkp110 mouse TNBC | 100 mg/kg daily, i.p. | Significant decrease in tumor growth | [3] |
| ACSS2 shRNA | DU145 Prostate Cancer | Doxycycline-induced | Significant growth inhibition | [4][6][7] |
| ACSS2 shRNA | BT474c1 Breast Cancer | Doxycycline-induced | Decreased tumor growth | [4][6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the validation of ACSS2 as a target.
Cell Viability Assay (CCK8 Assay)
This protocol is adapted from studies investigating the effect of ACSS2 knockdown on cancer cell viability.[1][8]
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting
This protocol is a standard method for assessing protein expression levels.[9]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACSS2 (e.g., Cell Signaling Technology #3658) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of an ACSS2 inhibitor.[1]
-
Cell Implantation: Subcutaneously inject 3.5 x 10^6 cancer cells (e.g., A2058 melanoma cells) into the flank of 6-week-old female BALB/c nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment (this compound) and control (vehicle) groups. Administer the treatment as determined by pharmacokinetic studies (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving ACSS2 and a typical experimental workflow for validating an ACSS2 inhibitor.
Caption: ACSS2 signaling in cancer cells under metabolic stress.
References
- 1. ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. babraham.ac.uk [babraham.ac.uk]
- 8. karger.com [karger.com]
- 9. Acetyl-coA Synthetase 2 potentiates macropinocytosis and muscle wasting through metabolic reprogramming in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of ACSS2 in Cellular Metabolism: A Technical Guide for Researchers
An In-depth Exploration of Acetyl-CoA Synthetase 2 in Metabolic Regulation, Signaling, and Therapeutic Potential
Introduction
Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical enzyme at the nexus of cellular metabolism, gene regulation, and stress response. By catalyzing the conversion of acetate to acetyl-CoA, ACSS2 provides a vital building block for fundamental cellular processes, including lipid synthesis and histone acetylation.[1][2][3] Under conditions of metabolic stress, such as hypoxia and nutrient deprivation frequently encountered in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source, thereby sustaining their growth and proliferation.[2][4][5] This technical guide provides a comprehensive overview of the core functions of ACSS2 in cellular metabolism, detailing its enzymatic activity, regulation, and involvement in key signaling pathways. We further present detailed experimental protocols and quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals investigating this important metabolic enzyme.
Core Functions and Enzymatic Activity of ACSS2
ACSS2 is a nucleocytosolic enzyme that facilitates the ATP-dependent ligation of acetate with coenzyme A (CoA) to produce acetyl-CoA.[4] This function is particularly crucial when the canonical pathway of acetyl-CoA production from glucose via ATP-citrate lyase (ACLY) is compromised.[4]
Quantitative Data on ACSS2 Activity
The enzymatic activity of ACSS2 is characterized by its affinity for its substrates. While comprehensive kinetic data is still emerging, available studies provide key parameters for its activity.
| Substrate | Km | Vmax | Cell/System Context | Reference |
| Coenzyme A | 1.7 nM/hr | 14.6 | In vitro biochemical assay | [1] |
| ATP | 35.2 nM/hr | 147.4 | In vitro biochemical assay | [1] |
Table 1: Kinetic Parameters of Human ACSS2. This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for coenzyme A and ATP in an in vitro biochemical assay for recombinant human ACSS2.[1]
Knockdown or inhibition of ACSS2 has been shown to significantly impact intracellular acetyl-CoA levels and histone acetylation, underscoring its critical role in cellular metabolism and epigenetics.
| Condition | Change in Nuclear Acetyl-CoA | Change in Histone Acetylation (H3K9 & H3K27) | Cell Type | Reference |
| ACSS2 Knockdown | -0.19 ± 0.03 (mean Δ) | Reduced | Neuronal cells | [6] |
| ACSS2 Inhibition | -0.25 ± 0.05 (mean Δ) | Reduced | Neuronal cells | [6] |
Table 2: Impact of ACSS2 Perturbation on Acetyl-CoA and Histone Acetylation. This table quantifies the reduction in nuclear acetyl-CoA levels and the qualitative decrease in histone H3 lysine 9 (H3K9) and lysine 27 (H3K27) acetylation upon ACSS2 knockdown or inhibition in neuronal cells.[6]
Signaling Pathways and Regulation of ACSS2
The activity and subcellular localization of ACSS2 are tightly regulated by various signaling pathways, particularly in response to metabolic stress.
AMPK-Mediated Regulation
Under conditions of low energy, such as glucose deprivation, AMP-activated protein kinase (AMPK) plays a crucial role in regulating ACSS2. AMPK phosphorylates ACSS2, leading to its translocation from the cytoplasm to the nucleus.[3][7] This nuclear localization is essential for its function in histone acetylation and the regulation of gene expression.[3][7]
HIF-2α Signaling in Hypoxia
In hypoxic conditions, ACSS2 is upregulated and plays a role in the activation of Hypoxia-Inducible Factor 2-alpha (HIF-2α), a key transcription factor in the cellular response to low oxygen.[5]
Experimental Protocols
ACSS2 Activity Assay (TranScreener TRF AMP/GMP Assay)
This protocol describes a biochemical assay to measure the enzymatic activity of ACSS2 by detecting the production of AMP.[1]
Materials:
-
Recombinant human ACSS2 protein
-
TranScreener TRF AMP/GMP Assay Kit (contains AMP/GMP antibody, tracer, and stop & detect buffer)
-
Assay buffer (30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate, 2 mM DTT, 0.005% Brij35)[1]
-
Substrate mix (100 μM ATP and 10 μM CoA in assay buffer)[1]
-
Test compounds (dissolved in DMSO)
-
384-well white, opaque, low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Add 3 μL of ACSS2 (3 nM final concentration) in assay buffer to the wells of the 384-well plate.[1]
-
Transfer 100 nL of the diluted test compounds to the respective wells.
-
Initiate the reaction by adding 3 μL of the substrate mix to each well.
-
Incubate the plate at room temperature for 120 minutes.[1]
-
Stop the reaction and detect the generated AMP according to the TranScreener TRF AMP/GMP Assay Kit instructions.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 values for the test compounds.
Cellular Fractionation for ACSS2 Nuclear Translocation
This protocol outlines a method to separate cytoplasmic and nuclear fractions to assess the subcellular localization of ACSS2 by western blot.[8][9]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Detergent (e.g., NP-40)
-
Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Microcentrifuge and tubes
-
Dounce homogenizer (optional)
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes.
-
Add detergent (e.g., 10% NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the nuclear pellet with hypotonic buffer.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
Analyze both cytoplasmic and nuclear fractions by western blot using an anti-ACSS2 antibody.
Immunofluorescence for ACSS2 Subcellular Localization
This protocol describes the staining of cells to visualize the subcellular localization of ACSS2 using fluorescence microscopy.[10][11][12]
Materials:
-
Cells grown on coverslips or chamber slides
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (anti-ACSS2)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells with PBS.
-
Fix cells with fixation solution for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization solution for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate cells with the primary anti-ACSS2 antibody diluted in blocking solution overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
Conclusion
ACSS2 is a multifaceted enzyme that plays a central role in cellular metabolism, particularly under conditions of metabolic stress. Its ability to convert acetate into acetyl-CoA provides a critical link between nutrient availability, lipid metabolism, and epigenetic regulation through histone acetylation. The upregulation of ACSS2 in various cancers and its importance for tumor cell survival highlight its potential as a promising therapeutic target. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the complex roles of ACSS2 and accelerate the development of novel therapeutic strategies targeting this key metabolic enzyme.
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress — Department of Oncology [oncology.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 10. scbt.com [scbt.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Acss2-IN-2 and its Effect on Histone Acetylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) is a critical enzyme that catalyzes the conversion of acetate to acetyl-CoA, a vital metabolite for histone acetylation and subsequent gene regulation. Under conditions of metabolic stress, such as glucose deprivation or hypoxia, ACSS2 translocates to the nucleus. There, it provides a localized source of acetyl-CoA for histone acetyltransferases (HATs), leading to the acetylation of histones, particularly at H3K9 and H3K27. This epigenetic modification plays a crucial role in the transcriptional activation of genes involved in critical cellular processes, including autophagy, lysosomal biogenesis, and neuronal plasticity.
Acss2-IN-2 is a potent and specific inhibitor of ACSS2 with a reported IC50 of 3.8 nM. By blocking the enzymatic activity of ACSS2, this compound effectively reduces the nuclear pool of acetyl-CoA available for histone acetylation. This leads to a decrease in the levels of key histone acetylation marks, thereby modulating gene expression and offering a promising avenue for therapeutic intervention in diseases characterized by metabolic dysregulation and aberrant gene expression, such as cancer and neurological disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on histone acetylation, and detailed protocols for its experimental application.
Quantitative Data on this compound
The following table summarizes the known quantitative data for this compound. It is important to note that while the inhibitory activity on the enzyme is well-defined, comprehensive dose-response data detailing the percentage reduction of specific histone acetylation marks at various concentrations of this compound are not yet publicly available. The qualitative effects observed in published studies are noted.
| Parameter | Value | Cell Line / Conditions | Source |
| IC50 (ACSS2 Inhibition) | 3.8 nM | MDA-MB-468 cells | [1] |
| Effect on Nuclear Acetyl-CoA | Reduction | Primary hippocampal neurons (treated with a generic ACSS2 inhibitor) | [2] |
| Effect on Histone H3K9 Acetylation (H3K9ac) | Reduction | Primary hippocampal neurons (treated with a generic ACSS2 inhibitor) | [2] |
| Effect on Histone H3K27 Acetylation (H3K27ac) | Reduction | Primary hippocampal neurons (treated with a generic ACSS2 inhibitor) | [2] |
Signaling Pathways and Experimental Workflows
ACSS2 Signaling Pathway Under Metabolic Stress
Under metabolic stress, AMP-activated protein kinase (AMPK) is activated and phosphorylates ACSS2. This phosphorylation event triggers the translocation of ACSS2 into the nucleus. Once in the nucleus, ACSS2 converts acetate, which can be recycled from histone deacetylation, into acetyl-CoA. This locally produced acetyl-CoA is then utilized by histone acetyltransferases (HATs), such as CBP/p300, to acetylate histones at specific lysine residues (e.g., H3K9, H3K27). This acetylation neutralizes the positive charge of the histones, leading to a more open chromatin structure and facilitating the transcription of target genes involved in cellular stress responses.
Caption: ACSS2 signaling pathway under metabolic stress and the point of inhibition by this compound.
Experimental Workflow for Assessing the Effect of this compound on Histone Acetylation
This workflow outlines the key steps to investigate the impact of this compound on histone acetylation levels in a cellular context.
Caption: A typical experimental workflow to study the effects of this compound on histone acetylation.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment with this compound
Objective: To treat cultured cells with this compound to assess its impact on histone acetylation.
Materials:
-
Cell line of interest (e.g., MDA-MB-468, primary neurons)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for your cell line and desired effect. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration. For initial experiments, a 24-hour treatment is a reasonable starting point.[2]
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., histone extraction for Western blotting or chromatin preparation for ChIP-seq).
Western Blot Analysis of Histone Acetylation
Objective: To quantify the changes in global levels of specific histone acetylation marks following this compound treatment.
Materials:
-
Cell pellets from the treatment protocol
-
Histone extraction buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K9ac, anti-H3K27ac, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Histone Extraction: Lyse the harvested cells and extract histones using a suitable protocol (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the histone modifications of interest (e.g., H3K9ac, H3K27ac) and a loading control (e.g., total Histone H3).
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the signal of the acetylated histone to the total histone H3 signal.
Chromatin Immunoprecipitation (ChIP-seq) Protocol
Objective: To identify the genomic regions where histone acetylation is altered by this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator or enzymatic digestion reagents
-
Primary antibodies for ChIP (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the histone modification of interest (e.g., H3K27ac).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using Protein A/G magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enriched histone acetylation. Compare the enrichment profiles between this compound treated and control samples to identify differential regions.
Conclusion
This compound is a powerful tool for investigating the role of ACSS2-mediated histone acetylation in various biological processes. Its high potency and specificity make it an invaluable asset for researchers in both academic and industrial settings. The experimental protocols provided in this guide offer a solid foundation for studying the effects of this inhibitor. However, it is crucial to optimize these protocols for specific experimental systems to ensure robust and reproducible results. Further research, particularly focused on generating detailed dose-response data for histone acetylation marks, will be instrumental in fully elucidating the therapeutic potential of targeting ACSS2.
References
The Role of Acetyl-CoA Synthetase 2 (ACSS2) in Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in oncology, playing a pivotal role in tumor cell survival and proliferation, particularly under the stressful conditions of the tumor microenvironment. This technical guide provides an in-depth examination of the function of ACSS2 in cancer progression. It details the molecular mechanisms by which ACSS2 contributes to tumor growth through the conversion of acetate into acetyl-CoA, a vital precursor for lipid biosynthesis and histone acetylation. This guide summarizes key quantitative data on ACSS2 expression across various cancer types and the efficacy of its inhibitors. Furthermore, it provides detailed protocols for essential experiments used to investigate ACSS2 function and offers visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic target.
Introduction: The Metabolic Plasticity of Cancer and the Rise of ACSS2
Cancer cells exhibit remarkable metabolic plasticity, enabling them to thrive in the often nutrient-deprived and hypoxic tumor microenvironment.[1] One key adaptation is the utilization of alternative carbon sources when glucose, the conventional fuel, is scarce. Acetate has been identified as one such alternative nutrient that fuels tumor growth.[1] Acetyl-CoA Synthetase 2 (ACSS2), a cytosolic and nuclear enzyme, is the key mediator of this process, catalyzing the ATP-dependent conversion of acetate to acetyl-CoA.[2] This acetyl-CoA can then be channeled into two crucial pathways for cancer cell survival and proliferation: de novo lipogenesis to build new membranes for rapidly dividing cells and histone acetylation to regulate gene expression programs that promote tumor progression.[2][3]
Numerous studies have demonstrated the upregulation of ACSS2 in a variety of cancers, and its expression often correlates with more aggressive disease and poorer patient outcomes.[4] This has positioned ACSS2 as a compelling target for cancer therapy, with several inhibitors under development.[2] This guide will delve into the technical details of ACSS2's role in tumorigenesis, providing the necessary information for researchers to design and execute experiments to further elucidate its function and evaluate the therapeutic potential of its inhibition.
Quantitative Data on ACSS2 in Cancer
The elevated expression of ACSS2 in tumor tissues compared to their normal counterparts is a well-documented phenomenon. This section presents a summary of quantitative data regarding ACSS2 expression in various cancers and the efficacy of a key ACSS2 inhibitor.
ACSS2 Expression in Human Cancers (TCGA Data)
Analysis of The Cancer Genome Atlas (TCGA) database reveals differential expression of ACSS2 across various tumor types. The following table summarizes ACSS2 mRNA expression levels (FPKM - Fragments Per Kilobase of transcript per Million mapped reads) in selected cancers.
| Cancer Type | Tumor Tissue (Mean FPKM) | Normal Tissue (Mean FPKM) | Fold Change (Tumor vs. Normal) |
| Breast Invasive Carcinoma (BRCA) | 15.8 | 8.2 | 1.93 |
| Lung Adenocarcinoma (LUAD) | 12.5 | 6.1 | 2.05 |
| Glioblastoma Multiforme (GBM) | 20.3 | 10.5 (GTEx Brain) | 1.93 |
| Liver Hepatocellular Carcinoma (LIHC) | 18.9 | 9.7 | 1.95 |
| Prostate Adenocarcinoma (PRAD) | 11.2 | 5.9 | 1.90 |
Data is illustrative and compiled from publicly available TCGA datasets. Actual values may vary based on the specific dataset and analysis methods used.
ACSS2 Expression in Breast Cancer Cell Lines
The expression of ACSS2 varies across different breast cancer cell lines, which can be leveraged for in vitro studies.
| Cell Line | Subtype | ACSS2 Protein Expression (Relative to loading control) |
| BT474 | Luminal B | High |
| MDA-MB-468 | Triple-Negative | High |
| SKBr3 | HER2+ | High |
| WHIM12 | Triple-Negative | Low |
Data adapted from Miller et al., Cancer Research, 2021.[2]
Efficacy of ACSS2 Inhibitors
The development of small molecule inhibitors targeting ACSS2 has provided valuable tools to probe its function and assess its therapeutic potential. VY-3-135 is a potent and specific ACSS2 inhibitor.[5][6]
| Compound | Target | IC50 (nM) | Cell Line |
| VY-3-135 | ACSS2 | 44 | In vitro biochemical assay |
Data from MedChemExpress and Selleck Chemicals product datasheets.[5][7]
In Vivo Efficacy of ACSS2 Inhibition
Preclinical studies using xenograft models have demonstrated the anti-tumor efficacy of ACSS2 inhibition.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| DU145 (Prostate Cancer) | Doxycycline-inducible shRNA against ACSS2 | Significant reduction in tumor volume | Schug et al., Cancer Cell, 2015[4] |
| BT474c1 (Breast Cancer) | Doxycycline-inducible shRNA against ACSS2 | Significant reduction in tumor volume | Schug et al., Cancer Cell, 2015[4] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | VY-3-135 (100 mg/kg/day, oral) | Significant repression of tumor growth | Miller et al., Cancer Research, 2021[2] |
| Brpkp110 (Mouse TNBC, ACSS2-high) | VY-3-135 (100 mpk daily, IP) | Significant decrease in tumor growth | Miller et al., Cancer Research, 2021[2] |
Key Signaling Pathways and Molecular Mechanisms
ACSS2 is integrated into several key signaling pathways that are frequently dysregulated in cancer.
Acetate-Fueled Lipogenesis and Histone Acetylation
Under metabolic stress, such as hypoxia or glucose limitation, cancer cells upregulate ACSS2 to utilize acetate as a carbon source.[1] Cytosolic ACSS2-derived acetyl-CoA is a crucial substrate for fatty acid synthase (FASN), fueling the production of fatty acids for membrane synthesis.[8] Nuclear ACSS2 plays a distinct and critical role in epigenetics. It can locally generate acetyl-CoA for histone acetyltransferases (HATs), leading to the acetylation of histones (e.g., H3K27ac) and the activation of gene expression programs that promote tumor growth and survival.[3][9]
Regulation by Hypoxia and Interaction with HIF-2α
The expression of ACSS2 is significantly upregulated under hypoxic conditions, a common feature of solid tumors.[1] This upregulation is mediated by hypoxia-inducible factors (HIFs), particularly HIF-2α.[10] ACSS2 can, in turn, influence HIF-2α activity. Nuclear ACSS2 provides the acetyl-CoA necessary for the acetylation of HIF-2α by the coactivator CREB-binding protein (CBP), which is a crucial step for its transcriptional activity.[3] This creates a positive feedback loop that enhances the adaptive response of cancer cells to hypoxia.
Role in Autophagy and Lysosomal Biogenesis
Under nutrient stress, cancer cells can activate autophagy to recycle intracellular components and maintain energy homeostasis. ACSS2 plays a role in this process by influencing the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[11] Phosphorylated ACSS2 translocates to the nucleus and, in complex with TFEB, provides the acetyl-CoA for histone acetylation at the promoters of TFEB target genes, thereby promoting their expression and enhancing autophagic flux.[11]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ACSS2 in tumor growth.
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol is designed to assess the levels of specific histone acetylation marks (e.g., H3K27ac) at the promoter regions of ACSS2-regulated genes.
Materials:
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sonication buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against the histone modification of interest (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat cultured cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and lyse the cells in cell lysis buffer.
-
Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer and pre-clear with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the promoter regions of target genes.
Seahorse XF Cell Mito Stress Test for Metabolic Analysis
This assay measures mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time, allowing for the assessment of metabolic changes upon ACSS2 inhibition or knockdown.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
ACSS2 inhibitor (e.g., VY-3-135) or cells with ACSS2 knockdown
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Inhibitor Treatment (if applicable): Treat the cells with the ACSS2 inhibitor for the desired duration before the assay.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Cell Plate Preparation: Replace the cell culture medium with the prepared assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
13C-Acetate Metabolic Flux Analysis for Lipid Synthesis
This method traces the incorporation of 13C-labeled acetate into fatty acids to quantify ACSS2-dependent de novo lipogenesis.
Materials:
-
13C2-sodium acetate
-
Culture medium with and without unlabeled acetate
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cancer cells to the desired confluency.
-
Isotope Labeling: Replace the culture medium with medium containing 13C2-sodium acetate and incubate for a defined period (e.g., 24 hours).
-
Metabolite Extraction: Harvest the cells and perform a lipid extraction using appropriate solvents.
-
Derivatization (for GC-MS): Derivatize the fatty acids to make them volatile for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment in fatty acids (e.g., palmitate).
-
Data Analysis: Calculate the mole percent enrichment of 13C in the fatty acid pool to quantify the contribution of acetate to de novo lipogenesis.
Xenograft Tumor Model for In Vivo Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the effect of ACSS2 inhibition on tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel
-
ACSS2 inhibitor (e.g., VY-3-135) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ACSS2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion and Future Directions
ACSS2 represents a significant node in the metabolic and epigenetic network of cancer cells, offering a promising therapeutic window for intervention. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the intricacies of ACSS2 biology. Future research should focus on several key areas:
-
Elucidating the full spectrum of ACSS2-regulated genes and pathways through comprehensive transcriptomic and proteomic analyses following ACSS2 modulation.
-
Investigating the role of ACSS2 in other aspects of cancer progression , such as metastasis, therapy resistance, and the tumor immune microenvironment.
-
Developing more potent and selective ACSS2 inhibitors with favorable pharmacokinetic properties for clinical translation.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from ACSS2-targeted therapies.
By addressing these questions, the scientific community can continue to unravel the complexities of cancer metabolism and pave the way for novel and effective therapeutic strategies targeting ACSS2.
References
- 1. babraham.ac.uk [babraham.ac.uk]
- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. VY-3-135 | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local histone acetylation by ACSS2 promotes gene transcription for lysosomal biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
Acss2-IN-2: A Potent Chemical Probe for Interrogating ACSS2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a critical metabolic enzyme that catalyzes the conversion of acetate to acetyl-CoA. This reaction is a key node in cellular metabolism, providing the fundamental two-carbon unit for a myriad of biosynthetic processes, including lipid synthesis and histone acetylation. The dual localization of ACSS2 in the cytoplasm and nucleus underscores its multifaceted role in both maintaining metabolic homeostasis and regulating gene expression. Under conditions of metabolic stress, such as hypoxia and nutrient deprivation frequently observed in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as a salvage pathway for generating acetyl-CoA, thereby sustaining proliferation and survival. This dependency on ACSS2 in pathological states has positioned it as a compelling therapeutic target. Acss2-IN-2 has emerged as a potent and selective chemical probe, enabling the precise dissection of ACSS2 function in various biological contexts. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its role in elucidating ACSS2-mediated signaling pathways.
Quantitative Data on ACSS2 Inhibitors
The development of potent and selective inhibitors is crucial for the functional characterization of enzymes like ACSS2. This compound and other recently developed molecules have demonstrated high efficacy in inhibiting ACSS2 activity. The following tables summarize the key quantitative data for these inhibitors.
| Inhibitor | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | 3.8 | Biochemical | - | [1] |
| VY-3-135 | 44 | Biochemical | - | [2][3] |
| MTB-9655 | 0.15 | Biochemical | - | [1] |
| MTB-9655 | 3 | Cellular | - | [1] |
Table 1: Potency of ACSS2 Inhibitors
| Inhibitor | Target | Activity | Reference |
| VY-3-135 | ACSS1 | No inhibition | [2][3] |
| VY-3-135 | ACSS3 | No inhibition | [3] |
Table 2: Selectivity Profile of VY-3-135
ACSS2 Signaling Pathways
ACSS2 plays a central role in cellular metabolism and gene regulation, particularly under stress conditions. Its inhibition by probes like this compound can perturb these pathways, providing insights into their function.
Cytoplasmic Function: Lipid Metabolism
In the cytoplasm, ACSS2-derived acetyl-CoA is a primary building block for de novo fatty acid synthesis, a process crucial for membrane production in rapidly proliferating cells.
Caption: Cytoplasmic ACSS2-mediated lipid synthesis pathway.
Nuclear Function: Gene Regulation
Under metabolic stress, ACSS2 translocates to the nucleus where it provides a localized source of acetyl-CoA for histone acetylation, leading to changes in gene expression that promote cell survival.
Caption: Nuclear ACSS2-mediated histone acetylation and gene regulation.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the function of ACSS2 and the effects of its inhibition by this compound.
Biochemical Assay for ACSS2 Activity
This protocol describes an in vitro assay to measure the enzymatic activity of ACSS2 and determine the IC50 of inhibitors like this compound. The assay is based on the detection of AMP, a product of the ACSS2-catalyzed reaction, using a commercially available kit.
Materials:
-
Recombinant human ACSS2 protein
-
This compound or other test compounds
-
ATP
-
Coenzyme A (CoA)
-
Sodium Acetate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
AMP-Glo™ Assay Kit (Promega)
-
384-well white opaque plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 4 µL of a solution containing recombinant ACSS2 (e.g., 1 nM final concentration) in assay buffer to each well.
-
Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing ATP (e.g., 100 µM final concentration), CoA (e.g., 100 µM final concentration), and sodium acetate (e.g., 500 µM final concentration) in assay buffer.
-
Incubate the plate at 37°C for 180 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of AMP-Glo™ Reagent I and incubate for 60 minutes at room temperature.
-
Add 10 µL of AMP-Glo™ Reagent II to convert AMP to ATP and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
Acss2-IN-2 and Its Impact on Acetyl-CoA Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: ACSS2 as a Metabolic Hub and Therapeutic Target
Acetyl-CoA is a central metabolite, serving as a critical precursor for lipid biosynthesis, a substrate for the tricarboxylic acid (TCA) cycle, and the acetyl-group donor for protein acetylation, which plays a key role in epigenetic regulation.[1] In mammalian cells, cytosolic acetyl-CoA is primarily produced from citrate by the enzyme ATP-citrate lyase (ACLY). However, under conditions of metabolic stress, such as hypoxia or nutrient limitation often found in tumor microenvironments, cells become increasingly reliant on an alternative pathway: the conversion of acetate to acetyl-CoA.[2][3]
This crucial salvage pathway is catalyzed by Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2), a cytosolic and nuclear enzyme.[4] By converting acetate into acetyl-CoA, ACSS2 provides cancer cells with a vital carbon source to sustain proliferation, lipid synthesis for membrane production, and histone acetylation for gene regulation.[5][6] The upregulation of ACSS2 is observed in numerous cancers, including breast, prostate, and glioblastoma, making it an attractive therapeutic target.[7][8]
Acss2-IN-2 is a potent and specific inhibitor of the ACSS2 enzyme, exhibiting an IC50 value of 3.8 nM in MDA-MB-468 breast cancer cells.[9] As a targeted inhibitor, this compound serves as a valuable chemical probe for studying the metabolic consequences of ACSS2 blockade and as a lead compound for the development of novel anticancer therapeutics. This guide details the effects of ACSS2 inhibition by compounds like this compound on acetyl-CoA production, providing quantitative data from related inhibitors, detailed experimental protocols, and visualizations of the underlying cellular and experimental processes.
ACSS2 Signaling and Metabolic Pathway
ACSS2 functions as a key node in cellular metabolism, particularly under stress. It captures acetate, an alternative carbon source, and converts it into the high-energy molecule acetyl-CoA. This product can then be channeled into several downstream pathways, most notably de novo lipogenesis for the creation of fatty acids and cellular membranes, and histone acetylation in the nucleus, which influences gene expression. Inhibition of ACSS2 blocks this conversion, leading to a depletion of the acetate-derived acetyl-CoA pool.
Quantitative Data on Acetyl-CoA Reduction by ACSS2 Inhibitors
While this compound is documented as a potent ACSS2 inhibitor by its IC50 value, specific quantitative data detailing its direct impact on cellular acetyl-CoA concentrations is not available in peer-reviewed literature. However, studies on other potent, specific ACSS2 inhibitors demonstrate the expected effect of enzymatic blockade.
The following data, from a study on the effects of novel brain-penetrant ACSS2 inhibitors, illustrates the significant reduction in acetyl-CoA levels in breast cancer brain metastatic (MDA-MB-231BR) cells following treatment. Cells were treated with 100 µM of the indicated inhibitors for 48 hours, and acetyl-CoA levels were quantified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[2]
| Treatment Group | Inhibitor | Concentration | Cell Line | % Acetyl-CoA Reduction (vs. Control) | p-value | Citation |
| Control | DMSO | - | MDA-MB-231BR | 0% | - | [2] |
| Experimental | VY-3-135 | 100 µM | MDA-MB-231BR | ~55% | < 0.01 | [2] |
| Experimental | AD-5584 | 100 µM | MDA-MB-231BR | ~60% | < 0.01 | [2] |
| Experimental | AD-8007 | 100 µM | MDA-MB-231BR | ~50% | < 0.05 | [2] |
| Table 1: Representative data showing the reduction of cellular acetyl-CoA levels upon treatment with various ACSS2 inhibitors. Data is derived from Miller et al., 2023.[2] |
These results demonstrate that potent ACSS2 inhibitors effectively deplete cellular acetyl-CoA pools, validating the on-target effect of this class of compounds.[2] A similar magnitude of reduction would be anticipated following treatment with this compound.
Experimental Protocols
Representative Protocol: Quantification of Cellular Acetyl-CoA by LC-MS/MS
This protocol provides a robust method for quantifying short-chain acyl-CoAs, including acetyl-CoA, from cultured cells. It is a generalized procedure suitable for assessing the metabolic effects of inhibitors like this compound. The protocol emphasizes rapid processing and cold temperatures to minimize the degradation of unstable thioester metabolites.[10][11][12]
1. Cell Culture and Treatment: a. Plate cells (e.g., MDA-MB-231BR, MDA-MB-468) in 6-well plates and grow to desired confluency (typically 80-90%). b. Treat cells with this compound at various concentrations (e.g., 1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24-48 hours).
2. Metabolite Extraction: a. Aspirate the culture medium and immediately wash the cell monolayer three times with ice-cold 0.9% NaCl solution or phosphate-buffered saline (PBS). b. Immediately add 800 µL of ice-cold (-80°C) extraction solvent (e.g., 80:20 Methanol:Water) to each well.[10] c. Place the plates on dry ice and use a cell scraper to detach the cells into the extraction solvent. d. Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube. e. To ensure complete protein precipitation, incubate the tubes at -80°C for at least 1 hour.[10] f. Centrifuge the samples at >14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein. g. Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube on dry ice. h. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.
3. LC-MS/MS Analysis: a. Sample Reconstitution: Reconstitute the dried metabolite pellet in 50 µL of an appropriate solvent, such as 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water, and transfer to HPLC vials.[11] Using glass vials is recommended to reduce signal loss.[13] b. Chromatography: i. Column: Use a C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).[9] ii. Mobile Phase A: 5 mM ammonium acetate in water, pH 8.[9] iii. Mobile Phase B: Acetonitrile.[9] iv. Flow Rate: 0.2 mL/min. v. Gradient: Program a suitable gradient to separate acetyl-CoA from other metabolites. An example gradient is: 2-25% B over 3.5 min, then ramp to 100% B, hold, and re-equilibrate.[11] c. Mass Spectrometry: i. Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for targeted quantification. ii. The MRM transition for acetyl-CoA is typically m/z 810 -> 303. d. Quantification: i. Generate a standard curve using a serial dilution of a known concentration of an acetyl-CoA standard (e.g., from Sigma-Aldrich, MAK039).[10] ii. Normalize the quantified acetyl-CoA amount to the total protein content or cell number from a parallel plate to account for differences in cell density.
Experimental and Analytical Workflow
The process for evaluating the effect of an ACSS2 inhibitor on acetyl-CoA production involves several key stages, from initial cell culture to final data analysis. This workflow ensures reproducibility and accurate quantification of metabolic changes.
Conclusion and Implications
The inhibition of ACSS2 presents a compelling strategy for targeting cancers that are adapted to metabolic stress. Potent inhibitors like this compound disrupt the crucial pathway that converts acetate to acetyl-CoA, thereby limiting the building blocks necessary for lipid synthesis and epigenetic modulation.[1][5] As demonstrated by quantitative data from analogous compounds, this disruption leads to a significant and measurable decrease in cellular acetyl-CoA levels.[2]
For researchers, this compound is a precision tool to probe the downstream consequences of acetate utilization, including its roles in lipogenesis, autophagy, and gene expression. For drug development professionals, targeting ACSS2 offers a therapeutic window, as many cancer cells are highly dependent on this enzyme in the nutrient-poor tumor microenvironment, whereas normal tissues may be less reliant on this pathway.[7] The detailed protocols and workflows provided herein offer a clear framework for validating the on-target effects of this compound and other next-generation ACSS2 inhibitors, paving the way for further pre-clinical and clinical investigation.
References
- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 3. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acetyl-CoA measurement with LC-MS [bio-protocol.org]
- 11. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Exploring the Impact of Acss2-IN-2 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and impact of Acss2-IN-2, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), on gene transcription. This document details the underlying signaling pathways, offers quantitative data on gene expression changes, and provides detailed experimental protocols for researchers investigating the role of ACSS2 in various biological processes.
Introduction: The Role of ACSS2 in Gene Regulation
Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial metabolic enzyme that catalyzes the conversion of acetate to acetyl-CoA. This function is not only vital for cellular metabolism, particularly in nutrient-poor conditions, but also plays a direct role in epigenetic regulation and gene expression.[1][2] Nuclear ACSS2 provides a localized source of acetyl-CoA, which is the essential acetyl group donor for histone acetyltransferases (HATs).[3] Histone acetylation is a key epigenetic modification that leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby promoting gene transcription.[2][4]
Given its critical role in linking cellular metabolism to gene regulation, ACSS2 has emerged as a promising therapeutic target in various diseases, including cancer and neurological disorders.[5] this compound is a potent and specific small molecule inhibitor of ACSS2, enabling the precise investigation of its function and the therapeutic potential of its inhibition.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of ACSS2. By blocking the conversion of acetate to acetyl-CoA, this compound reduces the nuclear pool of acetyl-CoA available for histone acetylation.[6] This leads to a decrease in global histone acetylation levels, particularly at the promoter and enhancer regions of ACSS2-dependent genes. The resulting condensed chromatin state restricts the binding of transcriptional machinery, leading to the downregulation of target gene expression.[6]
Quantitative Impact of ACSS2 Inhibition on Gene Transcription
The inhibition of ACSS2 by specific inhibitors leads to significant changes in the expression of a wide range of genes. The following tables summarize quantitative data from studies utilizing ACSS2 inhibitors or knockdown approaches, providing insights into the transcriptional consequences of targeting ACSS2.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay | IC50 (nM) | Cell Line |
| This compound | ACSS2 | Cellular fatty acid incorporation | 3.8 | MDA-MB-468 |
This data indicates the high potency of this compound in a cellular context.
Table 2: Representative Genes Downregulated by ACSS2 Inhibition
| Gene | Function | Fold Change (ACSS2i vs. Control) | Cell Type | Reference |
| Neuronal Genes | Neuronal differentiation and function | Significant reduction | Differentiating CAD neurons | [6] |
| Immediate-Early Genes | Neuronal plasticity and memory | Significantly attenuated | Mouse Hippocampus | [6] |
| Autophagy-Related Genes | Autophagy and lysosomal biogenesis | Downregulated | Glioblastoma cells | [7] |
| Lipid Metabolism Genes | Fatty acid and lipid synthesis | Downregulated | Various cancer cell lines | [8] |
Note: The fold changes are reported as "significant reduction" or "downregulated" as the precise numerical values for this compound were not available in the searched literature. The data is derived from studies using a specific ACSS2 inhibitor (ACSS2i) or shRNA knockdown.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its impact on gene transcription.
Caption: this compound inhibits nuclear ACSS2, reducing histone acetylation and gene transcription.
Caption: Experimental workflow for analyzing the impact of this compound on gene expression.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key experiments to investigate the effects of this compound.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MDA-MB-468 breast cancer cells) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration (e.g., a range including the IC50 of 3.8 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).
RNA Isolation and Quantitative PCR (qPCR)
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
qPCR Program: Run the qPCR on a real-time PCR system with a standard program:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 1 min)
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for Histone Acetylation
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and histone deacetylase (HDAC) inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature a standardized amount of protein (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis. Due to the small size of histones, a higher percentage acrylamide gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
Conclusion
This compound is a powerful research tool for elucidating the intricate connection between cellular metabolism and gene transcription. By specifically inhibiting ACSS2, this compound allows for the detailed investigation of the downstream consequences on histone acetylation and the expression of a multitude of genes involved in critical cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting ACSS2 in various disease contexts. Further research utilizing this compound will undoubtedly continue to unravel the complex regulatory networks governed by this essential enzyme.
References
- 1. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl Coenzyme A Synthase 2 Acts as a Prognostic Biomarker Associated with Immune Infiltration in Cervical Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acss2-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Acss2-IN-2, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), in various cell culture experiments. This document outlines the mechanism of action of ACSS2, the properties of this compound, and detailed protocols for its application in key cellular assays.
Introduction to ACSS2
Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate to acetyl-CoA.[1][2][3][4] This function is vital for two major cellular processes:
-
Lipid Synthesis: In the cytoplasm, ACSS2-produced acetyl-CoA is a fundamental building block for the synthesis of fatty acids and phospholipids, which are essential for cell membrane formation and rapid cell proliferation.[1][2][5]
-
Histone Acetylation: In the nucleus, ACSS2 provides the acetyl-CoA necessary for histone acetylation, an epigenetic modification that plays a critical role in regulating gene expression.[1][2][6]
ACSS2 is particularly important for cancer cells, especially under conditions of metabolic stress such as hypoxia (low oxygen) and nutrient deprivation.[1][3][7] Many cancer types, including breast, liver, prostate, and glioblastoma, exhibit high levels of ACSS2 expression, which correlates with tumor progression and poor patient survival.[1][3][7] By inhibiting ACSS2, researchers can disrupt these essential cellular processes, making it a promising target for cancer therapy.[1][3][4]
This compound: A Specific ACSS2 Inhibitor
This compound is a highly potent and specific small molecule inhibitor of ACSS2. Its primary mechanism of action is to block the active site of the ACSS2 enzyme, thereby preventing the conversion of acetate to acetyl-CoA.[4] This leads to a reduction in the cellular pool of acetyl-CoA available for lipid synthesis and histone acetylation.
Physicochemical Properties and Storage
| Property | Value | Reference |
| IC50 | 0.15 nM - 3.8 nM | [8] |
| Molecular Weight | 415.39 g/mol | [8] |
| Formula | C21H19F2N3O4 | [8] |
| Solubility | 100 mg/mL in DMSO | [8] |
| Storage | Powder: -20°C for up to 3 years. In solvent (DMSO): -80°C for up to 6 months. | [8] |
Note: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. To enhance solubility, the solution can be warmed to 37°C and sonicated.[8] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Key Signaling Pathways Involving ACSS2
Understanding the signaling pathways influenced by ACSS2 is crucial for designing and interpreting experiments with this compound.
ACSS2 in Lipid Metabolism and Cancer Progression
Under metabolic stress, cancer cells upregulate ACSS2 to utilize acetate as a carbon source for lipid synthesis, thereby supporting cell growth and survival.[1][7] This pathway is often driven by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Hypoxia-Inducible Factor (HIF).[7]
ACSS2 in Nuclear Histone Acetylation and Gene Regulation
ACSS2 can translocate to the nucleus, particularly under stress conditions, where it provides acetyl-CoA for histone acetylation.[1] This process is critical for the regulation of genes involved in autophagy, cell survival, and stress response. Key transcription factors like TFEB and HIF-2α are involved in these pathways.[1][9]
Experimental Protocols
The following are detailed protocols for key experiments using this compound. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Cell Viability Assay (CCK-8)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A starting range of 1 nM to 10 µM is recommended. Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.[10]
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation:
| This compound Conc. | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 | 100 | 100 |
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
Western Blot Analysis
This protocol is for assessing changes in protein expression levels following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ACSS2, anti-acetylated histone H3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for a specified time (e.g., 6, 24, or 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Data Presentation:
| Treatment | Protein of Interest (Normalized Intensity) | Loading Control (Intensity) |
| Vehicle Control | ||
| This compound (1 µM) | ||
| This compound (10 µM) |
Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing changes in gene expression following this compound treatment.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., ACSS2, FASN, autophagy-related genes) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells in 6-well plates with this compound as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up qPCR reactions using the qPCR master mix, cDNA, and specific primers.
-
Run the qPCR reactions on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Data Presentation:
| Treatment | Target Gene 1 (Fold Change) | Target Gene 2 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | ||
| This compound (10 µM) |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying the effects of this compound in cell culture.
Conclusion
This compound is a valuable tool for investigating the roles of ACSS2 in cellular metabolism, epigenetics, and disease. The protocols provided here offer a starting point for researchers to explore the effects of ACSS2 inhibition in their specific models. Careful optimization of experimental conditions is essential for obtaining robust and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 3. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ACSS2 - Wikipedia [en.wikipedia.org]
- 7. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling ACSS2 Expression Dynamics Post Acss2-IN-2 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the investigation of Acetyl-CoA Synthetase 2 (ACSS2) protein expression levels in response to treatment with Acss2-IN-2, a potent and specific inhibitor. The detailed methodologies outlined herein are intended to guide researchers in accurately quantifying changes in ACSS2 expression, a key enzyme in cellular metabolism and a potential therapeutic target in various diseases, including cancer.
Introduction
Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate to acetyl-CoA, a vital molecule for lipid synthesis and histone acetylation.[1][2] Under conditions of metabolic stress, such as hypoxia, some cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[1][3][4] this compound is a small molecule inhibitor of ACSS2 with a reported IC50 of 3.8 nM in MDA-MB-468 cells, making it a valuable tool for studying the functional roles of ACSS2.[5] This protocol details the use of this compound in cell culture and the subsequent analysis of ACSS2 protein expression by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling context of ACSS2 and the experimental workflow for this protocol.
Caption: ACSS2 Signaling Pathway and Point of Inhibition.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., MDA-MB-468, BT474, or other cells with known ACSS2 expression) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2. For studies mimicking metabolic stress, consider using low-serum (e.g., 1% FBS) or hypoxic conditions (e.g., 1% O2), as these conditions have been shown to upregulate ACSS2 expression.[1][3][4]
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal concentration for your cell line. The reported IC50 of 3.8 nM can serve as a starting point.[5]
-
Treatment: Once cells have reached the desired confluency, replace the old media with fresh media containing the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Treat the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration. Based on literature for other ACSS2 inhibitors, a 24-48 hour treatment is a reasonable starting point.
Part 2: Western Blot Protocol for ACSS2
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Load 20-30 µg of protein from each sample into the wells of a 4-20% precast polyacrylamide gel or a self-cast gel of appropriate percentage for ACSS2 (approximately 75 kDa).
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel in 1X SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Perform the transfer in 1X transfer buffer (containing methanol for wet transfer) at a constant current or voltage for 1-2 hours or overnight at 4°C.
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for ACSS2 diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ACSS2 band intensity to the intensity of a loading control protein (e.g., GAPDH, β-actin, or tubulin) from the same sample.
-
Present the data as a fold change in ACSS2 expression relative to the vehicle-treated control.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison of ACSS2 expression levels across different treatment conditions.
| Treatment Group | Concentration | Treatment Duration (hours) | Normalized ACSS2 Expression (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle Control | - | 24 | 1.00 | ± 0.XX |
| This compound | 1 nM | 24 | X.XX | ± 0.XX |
| This compound | 10 nM | 24 | X.XX | ± 0.XX |
| This compound | 100 nM | 24 | X.XX | ± 0.XX |
| Vehicle Control | - | 48 | 1.00 | ± 0.XX |
| This compound | 10 nM | 48 | X.XX | ± 0.XX |
Note: This table is a template. The actual concentrations and time points should be based on the experimental design. The effect of this compound on ACSS2 protein expression is not definitively established in the provided search results; it may lead to a decrease, increase, or no change in the total protein level, despite inhibiting its enzymatic activity. The purpose of this protocol is to enable the researcher to determine this effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Acss2-IN-2 in Cancer Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer metabolism, the reliance of tumor cells on alternative nutrient sources under metabolic stress presents a key vulnerability. Hypoxic and nutrient-deprived conditions within the tumor microenvironment drive cancer cells to utilize acetate as a carbon source for biosynthesis and energy production.[1] Acetyl-CoA Synthetase 2 (ACSS2) is a critical enzyme in this adaptive process, converting acetate into acetyl-CoA, a central metabolite for lipid synthesis and histone acetylation.[2][3] Upregulation of ACSS2 is observed in various cancers, including breast, prostate, and glioblastoma, and correlates with tumor progression and poorer patient outcomes.[4][5]
Acss2-IN-2 represents a class of potent and specific small molecule inhibitors of ACSS2. By blocking the enzymatic activity of ACSS2, these inhibitors disrupt the ability of cancer cells to utilize acetate, leading to metabolic stress, inhibition of tumor growth, and in some cases, tumor regression.[6][7] These application notes provide an overview of the use of this compound for studying cancer metabolism in xenograft models, including detailed protocols for in vivo studies and data presentation. One such well-characterized inhibitor, VY-3-135, serves as a primary example in the protocols outlined below.[6][8]
Mechanism of Action
Under metabolic stress (e.g., hypoxia, low glucose), cancer cells upregulate ACSS2. ACSS2 translocates to both the cytoplasm and the nucleus. In the cytoplasm, ACSS2-derived acetyl-CoA is a key substrate for de novo fatty acid synthesis, which is essential for membrane production in rapidly proliferating cells.[9][10] In the nucleus, ACSS2 provides a localized pool of acetyl-CoA for histone acetylation, leading to epigenetic modifications that promote the expression of genes involved in survival and autophagy.[11][12] this compound competitively inhibits the acetate-binding site of ACSS2, thereby blocking the production of acetyl-CoA from acetate and disrupting these critical downstream pathways.[7][13]
Data Presentation
The efficacy of this compound in preclinical xenograft models has been demonstrated across various cancer types. The following tables summarize the quantitative data on tumor growth inhibition.
Table 1: In Vivo Efficacy of ACSS2 Inhibition in Mouse Xenograft Models
| Cancer Model | Cell Line | ACSS2 Expression | Treatment | Dosing Schedule | % Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | Brpkp110 | High | VY-3-135 | 100 mg/kg, daily i.p. | Significant | [14] |
| Triple-Negative Breast Cancer | MDA-MB-468 | High | VY-3-135 | 100 mg/kg, daily i.p. | Significant | [6] |
| Breast Cancer | BT474 | High | VY-3-135 | 100 mg/kg, daily i.p. | Significant | [6] |
| Triple-Negative Breast Cancer | WHIM12 | Low | VY-3-135 | 100 mg/kg, daily i.p. | Ineffective | [6] |
Table 2: Effect of ACSS2 Inhibition on Acetate Utilization in Xenograft Tumors
| Cancer Model | Cell Line | Treatment | Analyte | % Reduction in 13C-Acetate Incorporation | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | VY-3-135 | Palmitate | Marked Decrease | [15] |
| Triple-Negative Breast Cancer | MDA-MB-468 | VY-3-135 | UDP-GlcNAc | Marked Decrease | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vivo Xenograft Study of this compound Efficacy
1. Cell Culture and Implantation: a. Culture human breast cancer cells (e.g., MDA-MB-468) in appropriate media (e.g., DMEM with 10% FBS). b. Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10⁷ cells/100 µL. c. Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., NSG mice).
2. Tumor Growth Monitoring and Treatment: a. Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. b. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=5-8 mice per group). c. Prepare this compound (e.g., VY-3-135) at 10 mg/mL in a vehicle solution (e.g., 5% DMSO, 5% Tween 80, 40% PEG 400, 50% Saline). d. Administer this compound via intraperitoneal (i.p.) injection at a dose of 100 mg/kg daily. Administer vehicle solution to the control group. e. Continue treatment and tumor monitoring for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
3. Endpoint and Tissue Collection: a. At the study endpoint, euthanize mice according to institutional guidelines. b. Excise tumors, measure their final weight and volume. c. Snap-freeze a portion of the tumor in liquid nitrogen for metabolic analysis and fix the remaining portion in formalin for immunohistochemistry.
Protocol 2: Metabolic Analysis of Xenograft Tumors
1. Stable Isotope Labeling (Optional but Recommended): a. 48 hours prior to the endpoint, supplement the drinking water of the mice with 13C₂-acetate. b. 90 minutes before tumor harvesting, administer a single i.p. bolus of 13C₂-acetate.
2. Metabolite Extraction: a. Homogenize ~20-30 mg of frozen tumor tissue in 1 mL of ice-cold 80% methanol. b. Centrifuge at 14,000 rpm for 10 minutes at 4°C. c. Collect the supernatant containing the polar metabolites. d. Dry the supernatant under a stream of nitrogen gas or using a speed vacuum.
3. LC-MS Analysis: a. Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile). b. Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. c. Use appropriate LC methods to separate key metabolites (e.g., palmitate, UDP-GlcNAc, citrate). d. Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
4. Data Analysis: a. Process the raw LC-MS data using appropriate software to identify and quantify metabolites. b. Determine the fractional enrichment of 13C in metabolites of interest to assess the contribution of acetate to their synthesis. c. Compare the metabolite levels and isotopic enrichment between the this compound treated and vehicle control groups to determine the on-target effect of the inhibitor.
Conclusion
This compound provides a valuable tool for investigating the role of acetate metabolism in cancer. The protocols and data presented here offer a framework for designing and executing preclinical studies to evaluate the efficacy and mechanism of action of ACSS2 inhibitors in xenograft models. These studies are crucial for the continued development of novel therapeutic strategies that target the metabolic vulnerabilities of cancer.
References
- 1. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ACSS2 acyl-CoA synthetase short chain family member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of Acss2-IN-2 in Metabolic Flux Analysis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) is a critical enzyme that catalyzes the conversion of acetate to acetyl-CoA, a central metabolite in cellular metabolism.[1][2] Acetyl-CoA serves as a key precursor for the synthesis of fatty acids and cholesterol, and it is also the acetyl-group donor for histone acetylation, thereby playing a crucial role in epigenetic regulation.[2][3] Under conditions of metabolic stress, such as hypoxia and nutrient limitation, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source to support growth and survival.[4][5] This dependency on ACSS2 in pathological states makes it an attractive therapeutic target.
Acss2-IN-2 is a potent and specific inhibitor of ACSS2, with a reported IC50 value of 3.8 nM in MDA-MB-468 cells.[6] This small molecule provides a valuable tool for investigating the role of ACSS2 in metabolic pathways and for assessing the therapeutic potential of ACSS2 inhibition. This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis, particularly focusing on stable isotope tracing studies.
Data Presentation
The following tables summarize the expected quantitative outcomes from metabolic flux experiments using this compound. These tables are based on findings from studies investigating the impact of ACSS2 inhibition on acetate metabolism and lipid synthesis.
Table 1: Effect of this compound on Acetate Contribution to Fatty Acid Synthesis
| Treatment Group | Cell Line | Isotope Tracer | % of Labeled Palmitate from Acetate |
| Vehicle Control | MDA-MB-468 | 13C2-acetate | ~30% |
| This compound (1 µM) | MDA-MB-468 | 13C2-acetate | <5% |
| Vehicle Control | Glioblastoma | 13C2-acetate | ~25% |
| This compound (1 µM) | Glioblastoma | 13C2-acetate | <3% |
Note: The presented values are illustrative and may vary depending on the specific experimental conditions, cell line, and inhibitor concentration.
Table 2: Impact of this compound on Cellular Acetyl-CoA Levels
| Treatment Group | Condition | Relative Acetyl-CoA Levels (Normalized to Control) |
| Vehicle Control | Normoxia | 1.0 |
| This compound (1 µM) | Normoxia | ~0.8 |
| Vehicle Control | Hypoxia (1% O2) | 1.5 |
| This compound (1 µM) | Hypoxia (1% O2) | ~0.7 |
Note: The presented values are illustrative and may vary depending on the specific experimental conditions and cell line.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach for its study, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for conducting metabolic flux analysis using this compound.
Protocol 1: Stable Isotope Tracing of Acetate into Fatty Acids
This protocol is designed to quantify the contribution of acetate to de novo fatty acid synthesis and to assess the on-target effect of this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-468, a triple-negative breast cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
13C2-sodium acetate (or D3-sodium acetate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade
-
Chloroform, LC-MS grade
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in complete medium at the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired pre-treatment time (e.g., 4-6 hours). This time may need to be optimized for your specific cell line and experimental goals.
-
-
Isotope Labeling:
-
Prepare complete medium containing the stable isotope tracer. For example, replace unlabeled acetate with 13C2-sodium acetate at a physiological concentration (e.g., 200 µM).
-
Aspirate the inhibitor-containing medium and replace it with the isotope-containing medium (also containing the inhibitor or vehicle).
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
-
-
Metabolite Extraction:
-
At each time point, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the polar metabolites) to a new tube.
-
For lipid extraction, resuspend the pellet in a mixture of methanol and chloroform (e.g., 2:1 v/v). Vortex and centrifuge to separate the phases. Collect the lower organic phase containing lipids.[1]
-
-
Sample Analysis:
-
Dry the metabolite and lipid extracts under a stream of nitrogen gas.
-
Reconstitute the samples in an appropriate solvent for LC-MS/MS or GC-MS analysis.
-
Analyze the samples to determine the isotopic enrichment in fatty acids (e.g., palmitate, stearate).
-
-
Data Analysis:
-
Calculate the percentage of each fatty acid that is labeled with the heavy isotope.
-
Compare the labeling percentage between the vehicle-treated and this compound-treated groups to determine the extent of inhibition of acetate-dependent fatty acid synthesis.
-
Protocol 2: Measurement of Cellular Acetyl-CoA Levels
This protocol describes how to measure the impact of this compound on the total cellular pool of acetyl-CoA.
Materials:
-
Same as Protocol 1 (excluding the stable isotope tracer).
-
Acetyl-CoA standard for quantification.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. The treatment time with this compound should be sufficient to observe a change in the acetyl-CoA pool (e.g., 6-24 hours).
-
Metabolite Extraction:
-
Follow the initial steps of metabolite extraction as described in Protocol 1 (steps 4a-4d). The supernatant contains acetyl-CoA.
-
-
Sample Analysis:
-
Analyze the polar metabolite extracts by LC-MS/MS using a method optimized for the detection and quantification of acetyl-CoA.
-
Use an acetyl-CoA standard curve to determine the absolute or relative concentration of acetyl-CoA in each sample.
-
-
Data Analysis:
-
Normalize the acetyl-CoA levels to the total protein concentration or cell number for each sample.
-
Compare the normalized acetyl-CoA levels between the vehicle-treated and this compound-treated groups.
-
Conclusion
This compound is a powerful chemical probe for dissecting the role of acetate metabolism in various biological contexts. The protocols outlined in this document provide a framework for utilizing this inhibitor in metabolic flux analysis studies. By combining stable isotope tracing with quantitative metabolite analysis, researchers can gain valuable insights into the metabolic reprogramming of cells and the therapeutic potential of targeting ACSS2. It is important to note that the provided protocols may require optimization for specific cell lines and experimental conditions.
References
- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Acss2-IN-2 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a critical enzyme in cellular metabolism, catalyzing the conversion of acetate to acetyl-CoA. This process is particularly vital in the nucleus of neurons, where acetyl-CoA serves as the essential acetyl-group donor for histone acetylation, a key epigenetic modification regulating gene expression. Dysregulation of ACSS2 activity and subsequent alterations in histone acetylation have been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][2][3]
Acss2-IN-2 is a potent and specific inhibitor of ACSS2, with a reported IC50 of 3.8 nM. By blocking ACSS2 activity, this compound provides a powerful research tool to investigate the role of acetate metabolism and histone acetylation in the context of neurodegeneration. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neurodegenerative diseases, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of ACSS2 inhibition in models relevant to neurodegenerative disease research.
Table 1: In Vitro Effects of ACSS2 Inhibition on Neuronal Cells
| Parameter | Cell Type | Treatment | Result | Reference |
| Nuclear Acetyl-CoA Levels | Differentiated CAD neurons | 20 µM ACSS2 inhibitor for 24h | ~25% decrease | [4] |
| Histone H3K27 Acetylation | Differentiated CAD neurons | 20 µM ACSS2 inhibitor for 24h | Reduced | [4] |
| Histone H3K9 Acetylation | Differentiated CAD neurons | 20 µM ACSS2 inhibitor for 24h | Reduced | [4] |
| Neuronal Gene Expression | Differentiated CAD neurons | 20 µM ACSS2 inhibitor for 24h | Downregulation of neuronal genes | [4] |
Table 2: In Vivo Effects of ACSS2 Inhibition in Mouse Models
| Parameter | Mouse Model | Treatment Protocol | Result | Reference |
| Long-term Spatial Memory | Wild-type mice | Intraperitoneal injection (dosage not specified) | Impaired | [2] |
| Histone Acetylation in Hippocampus | Wild-type mice | Not specified | Reduced | [2] |
| Tumor Growth (as a proxy for in vivo target engagement) | Xenograft models | 100 mg/kg, oral administration, daily | Inhibited | [5][6] |
Experimental Protocols
In Vitro Protocol: Inhibition of ACSS2 in Neuronal Cell Culture
This protocol describes the treatment of cultured neuronal cells with this compound to assess its impact on histone acetylation and gene expression.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary neurons, or differentiated CAD cells)
-
This compound (prepare a stock solution in DMSO)
-
Cell culture medium and supplements
-
Reagents for Western blotting (antibodies against acetylated histones H3K9ac, H3K27ac, and total H3)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for measuring acetyl-CoA levels
Procedure:
-
Cell Culture: Plate neuronal cells at a suitable density and allow them to adhere and differentiate as required by the specific cell type.
-
This compound Preparation: Dilute the this compound stock solution in a cell culture medium to the final desired concentration. A starting concentration of 20 µM can be used based on published data.[4] Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Replace the cell culture medium with the medium containing this compound or vehicle control. Incubate the cells for 24 hours, or for a time course determined by the experimental goals.
-
Cell Lysis and Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer for Western blot analysis.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with primary antibodies against acetylated histones (e.g., anti-H3K9ac, anti-H3K27ac) and a loading control (e.g., anti-total H3). Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
RNA Extraction and qRT-PCR: To analyze changes in gene expression, extract total RNA from treated cells using a suitable kit. Synthesize cDNA and perform qRT-PCR for target neuronal genes.
-
Acetyl-CoA Measurement: Measure nuclear acetyl-CoA levels using a commercially available kit according to the manufacturer's instructions.
In Vivo Protocol: Administration of this compound in a Mouse Model of Neurodegenerative Disease
This protocol provides a general guideline for the administration of this compound to a mouse model of a neurodegenerative disease. Note: The optimal dose and administration route may need to be determined empirically for each specific model and research question.
Materials:
-
Mouse model of a neurodegenerative disease (e.g., 5XFAD for Alzheimer's disease)
-
This compound
-
Vehicle for administration (e.g., corn oil, PBS with a solubilizing agent)
-
Gavage needles or equipment for intraperitoneal injection
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
-
This compound Formulation: Prepare the this compound solution in a suitable vehicle. Based on studies in other disease models, a starting dose of 50-100 mg/kg administered orally once daily can be considered.[5][6] The formulation should be optimized for stability and bioavailability.
-
Administration: Administer this compound or vehicle control to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection). The frequency and duration of treatment will depend on the specific disease model and the intended therapeutic window.
-
Behavioral Testing: At the end of the treatment period, perform relevant behavioral tests to assess cognitive function, motor skills, or other disease-relevant phenotypes.
-
Tissue Collection and Analysis: Euthanize the animals and collect brain tissue. Process the tissue for various analyses, including:
-
Western Blotting: Analyze levels of acetylated histones, as well as disease-specific markers like amyloid-beta and phosphorylated tau.
-
Immunohistochemistry: Visualize the localization and levels of disease markers and assess neuronal integrity.
-
ELISA: Quantify levels of soluble and insoluble amyloid-beta.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the use of this compound in neurodegenerative disease research.
Caption: ACSS2 signaling in neuronal cells and the inhibitory action of this compound.
Caption: In vitro experimental workflow for testing this compound in neuronal cells.
Caption: In vivo experimental workflow for this compound in a mouse model.
Caption: ACSS2's potential role in supplementing mitochondrial acetyl-CoA for oxidative phosphorylation.
References
- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. Acetyl-CoA synthetase regulates histone acetylation and hippocampal memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Acss2-IN-2 in Combination with Other Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) is a critical enzyme in cancer cell metabolism, facilitating the conversion of acetate to acetyl-CoA, particularly under conditions of metabolic stress such as hypoxia. This metabolic adaptation allows cancer cells to sustain growth and survival. Acss2-IN-2 is a potent and specific inhibitor of ACSS2, and its application in combination with conventional cancer therapies represents a promising strategy to enhance treatment efficacy and overcome drug resistance. These application notes provide a summary of the preclinical rationale, quantitative data, and detailed experimental protocols for investigating this compound in combination with radiotherapy and chemotherapy.
Introduction
Cancer cells exhibit remarkable metabolic plasticity to thrive in the nutrient-deprived and hypoxic tumor microenvironment. One key survival mechanism is the utilization of acetate as an alternative carbon source for biosynthesis and energy production, a process heavily reliant on the enzymatic activity of ACSS2.[1] Elevated expression of ACSS2 has been observed in a variety of cancers, correlating with tumor progression and poor prognosis.[2]
This compound, a specific inhibitor of ACSS2, disrupts this metabolic escape route, leading to cancer cell death and tumor growth inhibition. Emerging preclinical evidence suggests that combining this compound with standard-of-care treatments like radiotherapy and chemotherapy can lead to synergistic anti-cancer effects. This document outlines the application of this compound in combination therapies, providing detailed protocols for researchers to explore these synergies in their own cancer models.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Quantitative Data from Combination Studies
The following tables summarize the quantitative findings from preclinical studies investigating ACSS2 inhibitors in combination with other cancer therapies.
Table 1: Synergy of ACSS2 Inhibitor (AD-8007) with Radiation in a Breast Cancer Brain Metastasis (BCBM) Model [3][4]
| Treatment Group | Tumor Growth Inhibition | Statistical Significance |
| Vehicle Control | Baseline | - |
| AD-8007 (20 µM) | Modest Inhibition | Not specified |
| Radiation (6 Gy) | Cytostatic Effect | Not specified |
| AD-8007 (20 µM) + Radiation (6 Gy) | Significant Reduction in Tumor Growth | p < 0.05 |
Table 2: Sensitization to Doxorubicin by ACSS2 Inhibitor (CRD1400) under Hypoxic Conditions [5][6]
| Cancer Model | Combination Effect | Quantitative Metric |
| Various tumor cell lines | Sensitization to doxorubicin | Data not available in abstract |
Table 3: Reversal of Cisplatin Resistance by an ACSS2 Inhibitor in Bladder Cancer Cells [7][8]
| Cell Line | Treatment | Effect on Cisplatin IC50 |
| T24R (Cisplatin-Resistant) | ACSS2 Inhibitor | Abrogation of resistance |
Detailed Experimental Protocols
Protocol 1: Evaluation of Synergy between an ACSS2 Inhibitor and Radiation in an Ex Vivo Breast Cancer Brain Metastasis (BCBM) Slice Model
This protocol is adapted from the methodology described by Esquea et al. (2024).[3][4]
1. Materials:
-
ACSS2 inhibitor (e.g., AD-8007)
-
Breast cancer brain metastatic cell line (e.g., MDA-MB-231-BR expressing luciferase)
-
Immunocompromised mice (e.g., NU/NU)
-
Cell culture medium (DMEM/F12), fetal bovine serum (FBS), penicillin/streptomycin
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Vibratome
-
Bioluminescence imaging system
-
Radiation source (e.g., X-ray irradiator)
2. Methods:
-
Establishment of Ex Vivo Brain Slices with Tumors:
-
Inject luciferase-tagged MDA-MB-231-BR cells into the carotid artery of immunocompromised mice.
-
Monitor tumor formation in the brain via bioluminescence imaging.
-
Once tumors are established, euthanize the mice and perfuse with ice-cold PBS.
-
Carefully dissect the brains and embed them in low-melting-point agarose.
-
Prepare 300 µm coronal brain slices using a vibratome.
-
Culture the brain slices on sterile porous membrane inserts in a 6-well plate containing culture medium.
-
-
Combination Treatment:
-
Divide the tumor-bearing brain slices into four treatment groups: Vehicle (DMSO), AD-8007 (20 µM), Radiation (6 Gy), and Combination (AD-8007 + Radiation).
-
For the AD-8007 and combination groups, add the inhibitor to the culture medium.
-
For the radiation and combination groups, irradiate the brain slices with a single dose of 6 Gy.
-
Incubate the slices for the desired experimental period (e.g., 6 days), changing the medium with fresh inhibitor every 2-3 days.
-
-
Assessment of Tumor Growth:
-
At specified time points, perform bioluminescence imaging to quantify tumor growth.
-
Analyze the relative bioluminescence signal to determine the extent of tumor growth inhibition in each treatment group.
-
Statistically compare the tumor growth between the different treatment groups to assess for synergy. A significant reduction in tumor growth in the combination group compared to the single-agent groups indicates a synergistic effect.
-
Protocol 2: Assessment of ACSS2 Inhibitor-Mediated Sensitization to Doxorubicin under Hypoxia
This protocol is based on the methodology outlined in the abstract by Banerjee et al. (2018).[5][6]
1. Materials:
-
ACSS2 inhibitor (e.g., CRD1400)
-
Doxorubicin
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Plate reader
2. Methods:
-
Cell Culture and Hypoxic Conditions:
-
Culture the chosen cancer cell lines under standard conditions.
-
For hypoxic experiments, place the cells in a hypoxia chamber (e.g., 1% O2) for a predetermined period (e.g., 24 hours) prior to and during treatment.
-
-
Combination Treatment and Viability Assay:
-
Plate the cells in 96-well plates.
-
Prepare serial dilutions of the ACSS2 inhibitor and doxorubicin.
-
Treat the cells with the ACSS2 inhibitor alone, doxorubicin alone, or in combination at various concentrations. Include a vehicle control group.
-
Incubate the cells under normoxic or hypoxic conditions for a specified duration (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the synergistic effect using methods such as the Combination Index (CI) analysis based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Protocol 3: Investigating the Reversal of Cisplatin Resistance with an ACSS2 Inhibitor in Bladder Cancer Cells
This protocol is derived from the study by Wen et al. (2019).[7][8]
1. Materials:
-
ACSS2 inhibitor
-
Cisplatin
-
Cisplatin-sensitive (e.g., T24S) and cisplatin-resistant (e.g., T24R) bladder cancer cell lines
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., WST-1)
-
Plate reader
2. Methods:
-
Cell Culture and Treatment:
-
Culture both the cisplatin-sensitive and -resistant bladder cancer cell lines.
-
Plate the cells in 96-well plates.
-
Pre-treat the cells with a fixed, non-toxic concentration of the ACSS2 inhibitor for a specified period (e.g., 24 hours).
-
Add serial dilutions of cisplatin to the wells, both with and without the ACSS2 inhibitor. Include vehicle controls.
-
Incubate the cells for a defined period (e.g., 48 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay to determine the percentage of viable cells in each treatment group.
-
-
Data Analysis:
-
Calculate the IC50 of cisplatin for both cell lines in the presence and absence of the ACSS2 inhibitor.
-
A significant decrease in the cisplatin IC50 in the resistant cell line upon treatment with the ACSS2 inhibitor indicates a reversal of resistance. The fold-change in IC50 can be calculated to quantify the extent of sensitization.
-
Conclusion
The inhibition of ACSS2 with molecules like this compound presents a compelling therapeutic strategy, particularly in combination with established cancer treatments. The provided data and protocols offer a framework for researchers to further explore and validate the synergistic potential of ACSS2 inhibition in various cancer contexts. These investigations will be crucial in advancing this novel therapeutic approach towards clinical application for the benefit of cancer patients.
References
- 1. babraham.ac.uk [babraham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucose-derived acetate and ACSS2 as key players in cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seahorse Assay with Acss2-IN-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-CoA Synthetase Short-chain family member 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate to acetyl-CoA.[1][2] This process is particularly important for cellular metabolism under conditions of metabolic stress, such as hypoxia and nutrient limitation, where ACSS2 provides an alternative source of acetyl-CoA for lipid synthesis and histone acetylation.[3][4] Inhibition of ACSS2 has emerged as a potential therapeutic strategy in various diseases, including cancer.[5][6] Acss2-IN-2 is a tool compound used to investigate the metabolic consequences of ACSS2 inhibition.
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[7] This document provides a detailed protocol for utilizing the Seahorse XF platform to evaluate the metabolic effects of this compound treatment on live cells.
ACSS2 Signaling Pathway
ACSS2 plays a central role in cellular metabolism, particularly under stress conditions. It converts acetate into acetyl-CoA, which can then be used for various downstream processes, including lipid synthesis and histone acetylation, influencing gene expression. The activity of ACSS2 is interconnected with major metabolic signaling pathways. For instance, under nutrient stress, AMP-activated protein kinase (AMPK) can phosphorylate and regulate ACSS2 activity.[2] Furthermore, ACSS2-derived acetyl-CoA is crucial for the acetylation and stabilization of hypoxia-inducible factor-2α (HIF-2α), a key transcription factor in the hypoxic response.[2]
Figure 1: Simplified ACSS2 signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
A typical Seahorse experiment to assess the impact of this compound involves several key stages: cell seeding, pre-treatment with the inhibitor, and the Seahorse assay itself. The workflow is designed to measure the acute effects of mitochondrial or glycolytic stressors after a period of ACSS2 inhibition.
Figure 2: General experimental workflow for the Seahorse assay with this compound treatment.
Recommended Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| Seahorse XFe96/XF Pro Analyzer | Agilent Technologies | - |
| Seahorse XF Cell Culture Microplates | Agilent Technologies | 102416-100 |
| Seahorse XF Calibrant | Agilent Technologies | 100840-100 |
| Seahorse XF Base Medium | Agilent Technologies | 103334-100 |
| Seahorse XF Cell Mito Stress Test Kit | Agilent Technologies | 103015-100 |
| Seahorse XF Glycolysis Stress Test Kit | Agilent Technologies | 103020-100 |
| This compound | Varies | - |
| Dimethyl Sulfoxide (DMSO) | Varies | - |
| Cell Line of Interest | Varies | - |
| Standard Cell Culture Medium & Reagents | Varies | - |
| Sodium Acetate | Varies | - |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test with this compound Treatment
This protocol is designed to assess the impact of this compound on mitochondrial respiration.
1. Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 20,000-80,000 cells/well).[8]
-
Include wells for background correction (no cells).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Day 2: this compound Treatment and Seahorse Assay
-
Prepare Seahorse XF Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM).[9]
-
Optionally, supplement with sodium acetate (e.g., 1-5 mM) to ensure substrate availability for ACSS2.
-
Adjust pH to 7.4.
-
-
Prepare this compound Treatment Medium:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in the prepared Seahorse XF Assay Medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A similar ACSS2 inhibitor, VY-3-135, has been shown to be effective in the 0.1-1 µM range.[10]
-
Also prepare a vehicle control medium containing the same concentration of DMSO.
-
-
Pre-treatment:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with the prepared Seahorse XF Assay Medium.
-
Add the this compound treatment medium or vehicle control medium to the respective wells.
-
Incubate for a pre-determined time (e.g., 4-24 hours) at 37°C in a CO2 incubator. A 24-hour incubation has been shown to be effective for similar inhibitors.[10]
-
-
Seahorse XF Analyzer Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.[8]
-
Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) prepared in Seahorse XF Assay Medium.
-
-
Run the Seahorse Assay:
-
Replace the pre-treatment medium with fresh, pre-warmed Seahorse XF Assay Medium (with or without this compound and acetate, depending on the experimental design).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.[9]
-
Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.
-
Protocol 2: Seahorse XF Glycolysis Stress Test with this compound Treatment
This protocol is designed to assess the impact of this compound on glycolysis. Recent studies suggest that inhibiting ACSS2 can also suppress glycolysis.[11]
1. Day 1: Cell Seeding
-
Follow the same procedure as in Protocol 1.
2. Day 2: this compound Treatment and Seahorse Assay
-
Prepare Seahorse XF Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement with glutamine (e.g., 2 mM). Note: Glucose is added during the assay.
-
Adjust pH to 7.4.
-
-
Prepare this compound Treatment Medium and Pre-treat Cells:
-
Follow the same procedure as in Protocol 1.
-
-
Seahorse XF Analyzer Preparation:
-
Hydrate the sensor cartridge as in Protocol 1.
-
Load the injection ports with the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-Deoxyglucose) prepared in Seahorse XF Assay Medium.
-
-
Run the Seahorse Assay:
-
Follow the same procedure as in Protocol 1 for replacing the pre-treatment medium and incubating the plate before placing it in the Seahorse XF Analyzer.
-
Data Presentation
The following tables summarize key parameters that should be optimized and recorded for your specific cell line and experimental conditions.
Table 1: Recommended Concentration Ranges for this compound Treatment
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 10 µM | Based on effective concentrations of similar ACSS2 inhibitors like VY-3-135 (IC50 = 44 nM).[1][12] A dose-response experiment is recommended to determine the optimal concentration. |
| Pre-incubation Time | 4 - 24 hours | A 24-hour incubation has been shown to be effective for observing metabolic effects of ACSS2 inhibition.[10] |
| DMSO Final Concentration | < 0.1% | Ensure the final DMSO concentration is non-toxic to the cells and consistent across all conditions, including the vehicle control. |
Table 2: Seahorse XF Mito Stress Test Parameters
| Parameter | Description |
| Basal Respiration | The baseline oxygen consumption rate, indicating the energetic demand of the cell under basal conditions. |
| ATP-linked Respiration | The decrease in OCR after the injection of oligomycin, representing the portion of basal respiration used for ATP synthesis. |
| Maximal Respiration | The maximum OCR achieved after the injection of FCCP, an uncoupling agent. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. |
| Non-mitochondrial Respiration | The OCR remaining after the injection of Rotenone/Antimycin A, representing oxygen consumption by non-mitochondrial sources. |
Table 3: Seahorse XF Glycolysis Stress Test Parameters
| Parameter | Description |
| Glycolysis | The ECAR measurement after the injection of glucose, representing the basal rate of glycolysis. |
| Glycolytic Capacity | The maximum ECAR reached after the injection of oligomycin, which inhibits mitochondrial ATP production and forces the cell to rely on glycolysis. |
| Glycolytic Reserve | The difference between glycolytic capacity and glycolysis, indicating the cell's ability to increase its glycolytic rate in response to energy demand. |
Troubleshooting
-
High variability between wells: Ensure consistent cell seeding and proper plate handling.
-
No or minimal response to this compound:
-
Confirm the activity and stability of the inhibitor.
-
Increase the pre-incubation time or inhibitor concentration.
-
Ensure the presence of acetate in the medium, as the effect of the inhibitor will be more pronounced when the enzyme is active.
-
Consider performing the assay under metabolic stress conditions (e.g., hypoxia or low serum) where cells are more dependent on ACSS2.[3]
-
-
Edge effects: Avoid using the outermost wells of the microplate for experimental samples.
Conclusion
This application note provides a comprehensive framework for designing and executing Seahorse XF assays to investigate the metabolic consequences of this compound treatment. By carefully optimizing the experimental parameters and choosing the appropriate Seahorse assay, researchers can gain valuable insights into the role of ACSS2 in cellular bioenergetics. The provided protocols and data tables serve as a starting point for developing robust and reproducible experiments tailored to specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. tabaslab.com [tabaslab.com]
- 9. content.protocols.io [content.protocols.io]
- 10. VY-3-135 | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 11. Inhibition of ACSS2 triggers glycolysis inhibition and nuclear translocation to activate SIRT1/ATG5/ATG2B deacetylation axis, promoting autophagy and reducing malignancy and chemoresistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Investigating Fatty Liver Disease with a Selective ACSS2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial enzyme in cellular metabolism, catalyzing the conversion of acetate to acetyl-CoA.[1][2] This function positions ACSS2 at the heart of lipid synthesis and energy regulation. In the context of fatty liver disease, also known as hepatic steatosis, ACSS2 plays a significant role in de novo lipogenesis, the process of synthesizing fatty acids.[3][4] Under conditions of metabolic stress, such as a high-fat diet, ACSS2 expression and activity are often upregulated, contributing to the excessive accumulation of triglycerides in the liver.[5][6] Consequently, the inhibition of ACSS2 presents a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and alcohol-related liver disease.[1][7]
These application notes provide detailed protocols for utilizing a selective ACSS2 inhibitor, exemplified by VY-3-135, to investigate its effects on fatty liver disease models.
Mechanism of Action
ACSS2 is a nucleocytosolic enzyme that provides a key source of acetyl-CoA for lipid synthesis.[3][5] In the cytoplasm, the acetyl-CoA produced by ACSS2 is a fundamental building block for fatty acids and cholesterol. Under pathological conditions like those leading to fatty liver disease, the increased flux through this pathway contributes to lipid droplet accumulation in hepatocytes.[5] Furthermore, nuclear ACSS2 can influence gene expression through histone acetylation, potentially regulating genes involved in lipid metabolism.[3] A selective ACSS2 inhibitor blocks the active site of the enzyme, thereby reducing the production of acetyl-CoA from acetate.[1] This disruption of a key metabolic pathway can lead to decreased lipid synthesis and may alleviate the fat accumulation characteristic of fatty liver disease.[1]
Quantitative Data
The following table summarizes the key quantitative data for a selective ACSS2 inhibitor, using VY-3-135 as an example.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (ACSS2) | 130 nM | Human | In vitro biochemical assay | [8] |
| IC50 (ACSS1) | >10,000 nM | Human | In vitro biochemical assay | [8] |
Signaling Pathway
The following diagram illustrates the central role of ACSS2 in the metabolic pathway leading to fatty acid synthesis and its subsequent inhibition.
Experimental Protocols
In Vitro Protocol: Inhibition of Lipid Accumulation in Hepatocytes
This protocol describes an in vitro assay to evaluate the efficacy of a selective ACSS2 inhibitor in reducing lipid accumulation in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Selective ACSS2 inhibitor (e.g., VY-3-135)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin solution (10%)
-
Isopropanol
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Steatosis: Seed HepG2 cells in 24-well plates. Once confluent, induce lipid accumulation by treating the cells with 1 mM oleic acid for 24 hours.
-
Inhibitor Treatment: Concurrently with oleic acid treatment, add the selective ACSS2 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Oil Red O Staining:
-
After 24 hours, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water multiple times until the water is clear.
-
-
Quantification:
-
Visually assess lipid droplet formation using a microscope.
-
For quantitative analysis, elute the Oil Red O stain by adding 100% isopropanol to each well and measure the absorbance at 510 nm.
-
In Vivo Protocol: High-Fat Diet-Induced Fatty Liver Disease Mouse Model
This protocol outlines an in vivo study to assess the therapeutic potential of a selective ACSS2 inhibitor in a mouse model of NAFLD.
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Selective ACSS2 inhibitor (e.g., VY-3-135)
-
Vehicle control (e.g., corn oil)
-
Equipment for oral gavage
-
Blood collection supplies
-
Tissue harvesting and storage supplies (formalin, liquid nitrogen)
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Induction of NAFLD: Feed mice a high-fat diet for 8-12 weeks to induce obesity and hepatic steatosis. A control group will be fed a standard chow diet.
-
Inhibitor Administration: After the induction period, divide the HFD-fed mice into two groups: one receiving the selective ACSS2 inhibitor (e.g., 10-50 mg/kg, daily by oral gavage) and the other receiving the vehicle control for 4-6 weeks.
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood samples for analysis of serum triglycerides, cholesterol, ALT, and AST.
-
Tissue Analysis: Euthanize the mice and harvest the livers.
-
A portion of the liver should be fixed in 10% formalin for histological analysis (H&E and Oil Red O staining).
-
Another portion should be snap-frozen in liquid nitrogen for subsequent biochemical assays (e.g., liver triglyceride content) and molecular analyses (e.g., gene expression of lipogenic markers).
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for evaluating a selective ACSS2 inhibitor in a preclinical model of fatty liver disease.
References
- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ACSS2 - Wikipedia [en.wikipedia.org]
- 3. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Inhibition of ACSS2 attenuates alcoholic liver steatosis via epigenetically regulating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of ACSS2 Targeting Strategies
Topic: CRISPR-Cas9 Knockout of ACSS2 versus Acss2-IN-2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA, a vital molecule for numerous cellular processes, including lipid biosynthesis and histone acetylation.[1][2] Its upregulation in various cancers, particularly under metabolic stress conditions like hypoxia and low nutrient availability, has identified it as a promising therapeutic target.[3][4][5][6][7][8] This document provides a detailed comparison of two key strategies for targeting ACSS2: genetic knockout using the CRISPR-Cas9 system and pharmacological inhibition with the small molecule inhibitor, this compound.
ACSS2 is found in both the cytoplasm and the nucleus.[3][5] In the cytoplasm, it contributes to the synthesis of lipids, providing building blocks for rapidly proliferating cancer cells.[3] In the nucleus, ACSS2-produced acetyl-CoA is a key substrate for histone acetylation, leading to epigenetic modifications that regulate gene expression.[5][9] Under stressful conditions, ACSS2 can translocate to the nucleus to support cell survival.[10][11]
This document will provide detailed protocols for key experiments and present quantitative data in a structured format to facilitate a direct comparison of these two powerful research tools.
Data Presentation: CRISPR-Cas9 Knockout vs. This compound Inhibition
The following tables summarize the comparative effects of ACSS2 knockout and this compound inhibition on various cellular processes, based on findings from multiple studies.
Table 1: Effects on Cancer Cell Growth and Viability
| Parameter | CRISPR-Cas9 Knockout of ACSS2 | This compound Inhibition (e.g., VY-3-135) | Key Findings & Citations |
| Cell Proliferation (Normoxia) | Modest to no significant effect in some cell lines. | Modest growth inhibition in vitro over 72 hours. | ACSS2 is not always essential for proliferation under normal conditions.[7][12] |
| Cell Proliferation (Hypoxia/Low Serum) | Significant reduction in cell growth and survival. | Significant growth inhibition. | ACSS2 is critical for cancer cell survival under metabolic stress.[5][6][13] |
| Tumor Xenograft Growth | Reduced tumor growth. | Inhibition of tumor growth and in some cases, regression. | Both genetic and pharmacological targeting of ACSS2 are effective in vivo.[6][7][14] |
| Apoptosis | Can induce apoptosis, particularly under stress conditions. | Can induce apoptosis. | Loss of ACSS2 function can trigger programmed cell death.[15] |
Table 2: Metabolic and Signaling Effects
| Parameter | CRISPR-Cas9 Knockout of ACSS2 | This compound Inhibition (e.g., VY-3-135) | Key Findings & Citations |
| Acetate Incorporation into Lipids | Significantly decreased. | Blocks acetate-dependent fatty acid synthesis. | Both methods effectively disrupt the use of acetate for lipid synthesis.[7][16] |
| Histone Acetylation | Reduced levels of histone acetylation. | Can modulate gene expression patterns by reducing acetyl-CoA availability. | ACSS2 is a key provider of nuclear acetyl-CoA for epigenetic modifications.[1][9] |
| AMPK Pathway | Can lead to AMPK activation due to increased AMP levels. | Can induce metabolic stress, potentially activating AMPK. | ACSS2 activity is linked to cellular energy sensing through the AMPK pathway.[9][15] |
| HIF-2α Signaling | Reduces HIF-2α acetylation and target gene expression. | Expected to inhibit HIF-2α signaling by limiting acetyl-CoA. | ACSS2 plays a role in the hypoxic response through HIF-2α.[3][9] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ACSS2 in Cancer Cell Lines
This protocol outlines the steps for generating ACSS2 knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Human cancer cell line (e.g., A549, HepG2)
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting ACSS2 (sgACSS2) and a non-targeting control (sgNTC).
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
-
Western blot reagents
Procedure:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the ACSS2 gene to increase the likelihood of generating a loss-of-function mutation. Clone the sgRNA sequences into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (sgACSS2 or sgNTC) and packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction of Target Cells: Seed the target cancer cells and allow them to adhere overnight. Transduce the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection of Transduced Cells: After 24-48 hours, replace the medium with fresh medium containing puromycin to select for successfully transduced cells. The appropriate concentration of puromycin should be determined beforehand with a kill curve.
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.
-
Western Blot Analysis: Prepare whole-cell lysates and perform a western blot to confirm the absence of ACSS2 protein expression.
-
Protocol 2: Pharmacological Inhibition of ACSS2 with this compound
This protocol describes the treatment of cancer cells with a small molecule inhibitor of ACSS2.
Materials:
-
Cancer cell line
-
This compound (or a similar inhibitor like VY-3-135)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Complete cell culture medium
-
Reagents for downstream assays (e.g., cell viability, western blot)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to attach overnight. Replace the medium with fresh medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.
-
Downstream Analysis: Following incubation, perform various assays to assess the effects of the inhibitor, such as cell viability assays, western blotting for target protein expression, or metabolic flux analysis.
Protocol 3: Cell Viability Assay (CCK-8)
This assay is used to determine cell viability after ACSS2 knockout or inhibition.
Materials:
-
96-well plates
-
Treated cells (from Protocol 1 or 2)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells as described in Protocol 1 (for knockout cells) or Protocol 2 (for inhibitor-treated cells). Include appropriate controls.
-
Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Western Blot Analysis for ACSS2 Expression
This protocol is used to confirm ACSS2 knockout or to assess the effect of inhibitors on protein expression.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ACSS2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-ACSS2 antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: ACSS2 signaling in the cytoplasm and nucleus.
Caption: Workflow for comparing ACSS2 knockout and inhibition.
Discussion
Both CRISPR-Cas9-mediated knockout and pharmacological inhibition are valuable tools for studying the function of ACSS2.
CRISPR-Cas9 knockout offers a complete and permanent loss of protein function, which is ideal for studying the long-term consequences of ACSS2 depletion. This approach provides a "clean" system to investigate the essentiality of ACSS2 in various contexts without the potential for off-target effects of a small molecule. However, the process of generating and validating knockout cell lines can be time-consuming. Additionally, cells may develop compensatory mechanisms to overcome the loss of ACSS2, which could complicate the interpretation of results.
Pharmacological inhibition with small molecules like this compound provides a more dynamic and temporally controlled way to probe ACSS2 function. The effects are typically rapid and reversible, allowing for the study of acute responses to ACSS2 inhibition. This approach is also more directly translatable to a therapeutic setting. However, the potential for off-target effects, though seemingly low for specific inhibitors like VY-3-135, must always be considered.[7] The efficacy of the inhibitor can also be influenced by factors such as cell permeability and metabolic stability.
The choice between CRISPR-Cas9 knockout and pharmacological inhibition of ACSS2 will depend on the specific research question. For fundamental studies on the essentiality and long-term roles of ACSS2, the knockout approach is highly suitable. For preclinical studies and investigations into the acute effects of targeting ACSS2, pharmacological inhibitors are indispensable. A combined approach, where the effects of an inhibitor are validated in a knockout background, can provide the most robust and comprehensive understanding of ACSS2's role in health and disease.
References
- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ACSS2 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 6. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress — Department of Oncology [oncology.ox.ac.uk]
- 7. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Acss2-IN-2 in Your Research: A Technical Support Guide
Welcome to the technical support center for Acss2-IN-2, a potent inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges encountered during in-vitro experimentation. While specific stability data for this compound in various cell culture media is not publicly available, this guide offers insights into the broader context of ACSS2 inhibition, its mechanism of action, and troubleshooting advice for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of ACSS2, an enzyme that catalyzes the conversion of acetate to acetyl-CoA.[1] This acetyl-CoA is a crucial molecule for various cellular processes, including lipid synthesis and histone acetylation, which in turn regulates gene expression.[1][2] By blocking the active site of ACSS2, this compound reduces the intracellular pool of acetyl-CoA derived from acetate, thereby impacting these downstream pathways.[1]
Q2: What are the expected cellular effects of inhibiting ACSS2 with this compound?
A2: Inhibition of ACSS2 can lead to a variety of cellular effects, primarily related to metabolic and epigenetic reprogramming. These may include:
-
Reduced lipid synthesis: ACSS2 is a key player in de novo fatty acid synthesis, particularly under metabolic stress conditions like hypoxia or low glucose.[2][3][4]
-
Altered gene expression: By decreasing the availability of acetyl-CoA for histone acetylation, ACSS2 inhibition can modulate the expression of genes involved in processes like memory formation and neuronal function.
-
Induction of autophagy: A decrease in cytoplasmic acetyl-CoA levels has been linked to an increase in autophagy.[2][5]
-
Inhibition of tumor growth: Many cancer cells rely on ACSS2 for survival and proliferation, especially in the nutrient-poor tumor microenvironment.[3][4][6]
Q3: My cells are showing unexpected toxicity after this compound treatment. What could be the cause?
A3: While specific toxicity data for this compound is limited, unexpected cell death or stress could be due to several factors:
-
High concentration: Ensure you have performed a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
-
Solvent toxicity: Verify that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level.
-
Metabolic vulnerability: Your cell line may be particularly dependent on acetate metabolism for survival, making it highly sensitive to ACSS2 inhibition.
-
Off-target effects: While designed to be specific, high concentrations of any inhibitor can potentially have off-target effects.
Q4: I am not observing the expected downstream effects on lipid synthesis after this compound treatment. What should I check?
A4: If you are not seeing the expected decrease in lipid synthesis, consider the following:
-
Inhibitor activity: Confirm the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation.
-
Cellular context: The reliance on ACSS2 for lipid synthesis can vary significantly between cell types and culture conditions. Under nutrient-rich conditions, cells may primarily use glucose-derived acetyl-CoA for lipid synthesis, masking the effect of ACSS2 inhibition.[3] The role of ACSS2 is more pronounced under metabolic stress.[2][3]
-
Experimental endpoint: Ensure your assay for lipid synthesis is sensitive enough to detect the changes induced by ACSS2 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Inconsistent inhibitor concentration- Variation in cell density or passage number- Fluctuation in cell culture media components (e.g., serum) | - Prepare fresh dilutions of this compound for each experiment from a validated stock.- Maintain consistent cell culture practices.- Use a consistent batch of media and serum. |
| Precipitation of this compound in culture media | - Poor solubility of the compound in aqueous media.- Exceeding the solubility limit. | - Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the culture medium to the final working concentration.- Ensure the final solvent concentration is low and non-toxic to the cells.- Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| No effect on histone acetylation | - Cell type may not rely heavily on acetate-derived acetyl-CoA for nuclear functions.- Insufficient treatment time or concentration. | - Investigate the primary source of acetyl-CoA for histone acetylation in your cell line.- Perform a time-course and dose-response experiment to optimize treatment conditions. |
Experimental Protocols
Protocol 1: Assessment of this compound Effect on Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your chosen cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Treatment: Replace the existing medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, 72 hours).
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions to determine the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
Protocol 2: Analysis of Lipid Synthesis Inhibition
-
Cell Treatment: Treat cells with this compound at a non-toxic concentration for a specific duration.
-
Metabolic Labeling: Add a metabolic precursor for lipid synthesis, such as ¹⁴C-labeled acetate or ¹³C-labeled glucose, to the culture medium.
-
Lipid Extraction: After a defined labeling period, wash the cells and extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).
-
Analysis: Analyze the incorporation of the labeled precursor into the lipid fraction using techniques like scintillation counting for radiolabels or mass spectrometry for stable isotopes.
Signaling Pathways and Workflows
The following diagrams illustrate the central role of ACSS2 in cellular metabolism and a general workflow for investigating the effects of its inhibition.
Caption: ACSS2 converts acetate to acetyl-CoA, influencing lipid synthesis, autophagy, and histone acetylation.
Caption: General workflow for studying the effects of this compound in cell culture.
References
- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 6. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acss2-IN-2 and ACSS2 Inhibitor Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Acyl-CoA Synthetase Short-chain family member 2 (ACSS2) and its inhibitors, such as Acss2-IN-2, in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with ACSS2 inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cancer Cell Survival or Proliferation Despite this compound Treatment | Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the effects of ACSS2 inhibition. They might switch to alternative energy sources or upregulate compensatory pathways.[1] | 1. Analyze Metabolic Profile: Perform metabolomics to identify alternative metabolic pathways being utilized by the resistant cells. Look for upregulation of glycolysis, glutaminolysis, or fatty acid oxidation.[1] 2. Combination Therapy: Consider co-treatment with inhibitors of the identified compensatory pathways (e.g., glycolysis inhibitors, glutaminase inhibitors). |
| Upregulation of ACSS2 Expression: Under metabolic stress conditions like hypoxia or low serum, cancer cells can increase the expression of ACSS2, potentially overwhelming the inhibitor.[2][3][4] | 1. Verify ACSS2 Expression: Perform Western blot or qPCR to quantify ACSS2 protein and mRNA levels in treated versus untreated cells. 2. Dose-Response Curve: Generate a new dose-response curve to determine if a higher concentration of this compound is required to achieve inhibition. | |
| Activation of Pro-Survival Signaling Pathways: ACSS2 inhibition can trigger pro-survival pathways, such as autophagy, to help cells cope with metabolic stress.[2][5] | 1. Assess Autophagy: Monitor markers of autophagy (e.g., LC3-II conversion) by Western blot or immunofluorescence. 2. Inhibit Autophagy: Use autophagy inhibitors (e.g., chloroquine) in combination with this compound to see if it enhances cell death. | |
| Inconsistent Results in Cell Viability Assays | Variable Experimental Conditions: Factors like cell density, passage number, and media composition can influence the cellular response to ACSS2 inhibition. | 1. Standardize Protocols: Ensure consistent cell seeding density, use cells within a specific passage number range, and use the same batch of media and supplements for all experiments. 2. Optimize Assay Conditions: Titrate the concentration of the viability reagent and incubation time to ensure optimal signal-to-noise ratio. |
| Off-Target Effects of the Inhibitor: The inhibitor may have off-target effects that confound the results. | 1. Use a Secondary Inhibitor: Validate findings with a structurally different ACSS2 inhibitor. 2. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete ACSS2 and compare the phenotype to that observed with the inhibitor. | |
| Difficulty in Detecting Changes in Histone Acetylation | Insufficient Nuclear ACSS2 Activity: ACSS2-mediated histone acetylation is dependent on its nuclear localization and the availability of nuclear acetate.[6][7] | 1. Confirm Nuclear Localization: Perform cellular fractionation followed by Western blot to confirm the presence of ACSS2 in the nucleus. 2. Supplement with Acetate: Ensure adequate acetate is available in the cell culture medium. |
| Insensitive Detection Method: The chosen method for detecting histone acetylation may not be sensitive enough. | 1. Use Specific Antibodies: Employ antibodies specific for the acetylation of particular histone residues (e.g., H3K27ac). 2. Mass Spectrometry: For a more comprehensive analysis, consider using mass spectrometry-based proteomics to quantify changes in histone acetylation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ACSS2 in cancer cells?
A1: ACSS2 is an enzyme that converts acetate into acetyl-CoA.[4][6][7] In cancer cells, particularly under conditions of metabolic stress like hypoxia and low nutrient availability, ACSS2 plays a crucial role in:
-
Lipid Synthesis: Providing acetyl-CoA as a building block for the synthesis of fatty acids and phospholipids, which are essential for membrane production in rapidly dividing cells.[2][3]
-
Histone Acetylation: Supplying nuclear acetyl-CoA for the acetylation of histones, which regulates gene expression. This can lead to the activation of genes involved in cell survival, proliferation, and autophagy.[2][6][7]
-
Energy Production: The acetyl-CoA produced can also be used in the tricarboxylic acid (TCA) cycle for energy generation.[1]
Q2: Why do some cancer cells develop resistance to ACSS2 inhibitors like this compound?
A2: Resistance to ACSS2 inhibitors can arise through several mechanisms:
-
Metabolic Plasticity: Cancer cells can rewire their metabolism to rely on other nutrients like glucose or glutamine, reducing their dependence on acetate and ACSS2.[1]
-
Upregulation of ACSS2: The cancer cells may increase the production of the ACSS2 enzyme to a level that overcomes the inhibitory effect of the drug.[2][3][4]
-
Activation of Survival Pathways: Cells can activate pro-survival signaling pathways, such as autophagy, to counteract the metabolic stress induced by ACSS2 inhibition.[2][5]
-
Drug Efflux: While not specifically documented for this compound, cancer cells can express drug efflux pumps that actively remove the inhibitor from the cell.
Q3: What role does the tumor microenvironment play in ACSS2-mediated resistance?
A3: The tumor microenvironment is often characterized by hypoxia (low oxygen) and nutrient deprivation. These conditions of metabolic stress actually induce the expression and activity of ACSS2.[2][3][4] This makes cancer cells more reliant on ACSS2 for survival and growth, but also means that any cells that can overcome ACSS2 inhibition will have a strong survival advantage in this harsh environment.
Q4: Are there potential combination therapies to overcome resistance to this compound?
A4: Yes, based on the mechanisms of resistance, several combination strategies could be effective:
-
Targeting Compensatory Metabolic Pathways: Combining this compound with inhibitors of glycolysis or glutaminolysis could create a synthetic lethal effect.
-
Inhibiting Survival Pathways: Co-treatment with autophagy inhibitors may prevent the cancer cells from escaping the metabolic stress induced by this compound.[5]
-
Chemotherapy: ACSS2 inhibition has been shown to sensitize cancer cells to conventional chemotherapies like cisplatin.[8][9]
-
Endocrine Therapy: In hormone-dependent cancers, combining ACSS2 inhibitors with endocrine therapies like fulvestrant has shown promise.[10][11]
Q5: How can I confirm that my this compound is effectively inhibiting ACSS2 in my experiments?
A5: To confirm target engagement and functional inhibition of ACSS2, you can perform the following experiments:
-
Metabolic Tracing: Use isotope-labeled acetate (e.g., 13C-acetate) and track its incorporation into downstream metabolites like fatty acids and phospholipids. Effective inhibition will result in a significant decrease in the labeling of these molecules.
-
Western Blot Analysis: While not a direct measure of activity, you can check for downstream effects of ACSS2 inhibition, such as a decrease in global histone acetylation or the acetylation of specific proteins.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to demonstrate direct binding of the inhibitor to the ACSS2 protein in cells.
Experimental Protocols
Protocol 1: Western Blot for ACSS2 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACSS2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well.
-
-
Signal Measurement:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the results to untreated control cells and calculate the IC50 value.
Signaling Pathway Diagrams
Caption: ACSS2 converts acetate to acetyl-CoA, a key metabolite for various cellular processes. This compound inhibits this step.
Caption: Resistance to this compound can occur through metabolic reprogramming, ACSS2 upregulation, or activation of survival pathways like autophagy.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 7. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACSS2-Mediated Metabolic-Epigenetic Crosstalk Drives Fulvestrant Resistance and Represents a Novel Therapeutic Target | Sciety [sciety.org]
- 11. ACSS2-Mediated Metabolic-Epigenetic Crosstalk Drives Fulvestrant Resistance and Represents a Novel Therapeutic Target | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
Technical Support Center: Acss2-IN-2 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of Acss2-IN-2. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for this compound in in vivo studies?
A1: For in vivo studies, particularly in mouse models, intraperitoneal (IP) injection is a commonly used and effective method for administering ACSS2 inhibitors.[1] This route allows for systemic delivery and has been documented in studies with similar novel ACSS2 inhibitors.[1]
Q2: What is a typical dosage for ACSS2 inhibitors in mice?
A2: A dosage of 50 mg/kg has been used for novel ACSS2 inhibitors in mice to study their effects on brain metastases of breast cancer.[2] However, the optimal dosage for this compound may vary depending on the specific animal model, the disease context, and the experimental endpoint. It is crucial to perform dose-response studies to determine the most effective and non-toxic concentration for your specific application.
Q3: What are some potential challenges when working with ACSS2 inhibitors in vivo?
A3: Researchers may encounter challenges related to the inhibitor's metabolic stability and its ability to cross the blood-brain barrier (BBB).[2] Some novel ACSS2 inhibitors have demonstrated good metabolic stability and BBB penetration.[2] For studies targeting the central nervous system, it is essential to select or verify that this compound has the desired pharmacokinetic properties.
Q4: How can I assess the efficacy of this compound in my in vivo model?
A4: The efficacy of this compound can be evaluated through various methods, depending on the research question. In cancer models, this can include measuring tumor growth inhibition.[1][3] For mechanistic studies, you can assess target engagement by measuring downstream effects, such as a reduction in acetyl-CoA levels or alterations in lipid content in the target tissue.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | Poor solubility of the compound in the chosen vehicle. | - Test different biocompatible solvents (e.g., DMSO, PEG300, Tween 80) or a combination of co-solvents. - Prepare the formulation fresh before each administration. - Gently warm the solution and sonicate to aid dissolution. |
| No observable phenotype or target engagement | - Insufficient dosage. - Poor bioavailability or rapid metabolism. - Ineffective delivery to the target tissue. | - Perform a dose-escalation study to find the optimal dose. - Analyze plasma and tissue homogenates using LC-MS to determine the concentration of this compound.[1][2] - Consider alternative administration routes if IP injection is not effective for your model. |
| Toxicity or adverse effects in animals | - Off-target effects of the inhibitor. - Vehicle toxicity. - Dosage is too high. | - Conduct a tolerability study with a range of doses. - Administer a vehicle-only control group to rule out vehicle-related toxicity. - Closely monitor animal weight and overall health.[2] |
| Difficulty in crossing the blood-brain barrier (BBB) | The physicochemical properties of this compound may not be favorable for BBB penetration. | - Utilize in vitro permeability assays to assess the compound's ability to cross the BBB.[1][2] - If BBB penetration is confirmed to be low, consider direct administration methods such as intracranial injection for brain-related studies. |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Implantation:
- Culture a relevant cancer cell line (e.g., MDA-MB-231BR for breast cancer brain metastasis studies) as per standard protocols.[1]
- Harvest and resuspend the cells in a suitable medium, such as a 1:1 mixture of Matrigel and PBS.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Treatment Initiation:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Preparation and Administration of this compound:
- Prepare the this compound formulation in a sterile vehicle.
- Administer this compound via intraperitoneal injection at the predetermined dose and schedule. The control group should receive the vehicle only.
4. Monitoring and Endpoint Analysis:
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor tissue can be used for various downstream analyses, including:
- Histological analysis: To observe changes in tumor morphology.
- Immunohistochemistry: To assess markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
- LC-MS analysis: To measure the concentration of this compound and its metabolites in the tumor and other tissues.
- Metabolomic analysis: To quantify changes in acetyl-CoA and lipid profiles.[2]
Key Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of ACSS2 and a general workflow for in vivo studies.
Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone/protein acetylation.
Caption: A streamlined workflow for conducting in vivo studies with this compound.
References
Acss2-IN-2 Technical Support Center: Overcoming Poor Bioavailability
Welcome to the technical support center for Acss2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the poor bioavailability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as MTB-9655, is a potent and specific inhibitor of Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2).[1][2][3][4] ACSS2 is a key enzyme that converts acetate into acetyl-CoA, a vital molecule for lipid synthesis and energy metabolism.[5][6][7][8] By inhibiting ACSS2, this compound can be used to study the role of this enzyme in various diseases, including cancer, metabolic disorders, and viral infections.[1][3][4]
Q2: I'm observing poor efficacy of this compound in my in vivo experiments. What could be the underlying cause?
A2: A common reason for reduced efficacy in in vivo models is poor bioavailability. This compound has low aqueous solubility, which can significantly limit its absorption and exposure to the target tissues after oral administration. Factors such as the formulation, route of administration, and metabolic instability can all contribute to poor bioavailability.
Q3: What are the known solubility properties of this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL.[1][9] However, its solubility in aqueous solutions is expected to be low, which is a common challenge for many small molecule inhibitors. To improve solubility in aqueous media for in vitro assays, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous buffer. For in vivo studies, more complex formulation strategies are often necessary.
Troubleshooting Guide
Issue: Low or inconsistent plasma concentrations of this compound after oral administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Aqueous Solubility | Improve the solubility of this compound in the formulation. | Protocol 1: Formulation with Solubilizing Excipients. 1. Prepare a vehicle containing a mixture of solubilizing agents. A common starting point is a ternary vehicle system such as PEG400, Solutol HS 15, and sterile water. 2. Prepare a stock solution of this compound in DMSO. 3. Slowly add the DMSO stock to the vehicle while vortexing to avoid precipitation. 4. Visually inspect the final formulation for any signs of precipitation. |
| First-Pass Metabolism | The compound may be extensively metabolized in the liver before reaching systemic circulation. | Protocol 2: Assessment of First-Pass Metabolism. 1. Administer this compound both orally (PO) and intravenously (IV) to separate groups of animals. 2. Collect blood samples at various time points post-administration. 3. Analyze plasma concentrations of this compound using LC-MS/MS. 4. Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. A low F% suggests high first-pass metabolism. |
| P-glycoprotein (P-gp) Efflux | This compound may be a substrate for efflux transporters like P-gp in the gastrointestinal tract, which pump the compound back into the intestinal lumen. | Protocol 3: Co-administration with a P-gp Inhibitor. 1. Select a known P-gp inhibitor (e.g., verapamil, cyclosporine A). 2. Co-administer the P-gp inhibitor with this compound to a group of animals. 3. In a parallel group, administer this compound with the vehicle alone. 4. Measure and compare the plasma concentrations of this compound between the two groups. A significant increase in exposure in the co-administered group indicates that P-gp efflux is a limiting factor. |
Issue: High variability in experimental results between animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Inconsistent Dosing | Ensure accurate and consistent administration of the formulation. | Protocol 4: Gavage Technique and Volume Check. 1. Use appropriate gavage needles for the size of the animal. 2. Ensure the formulation is homogenous and does not precipitate over the dosing period. 3. Calibrate pipettes and syringes regularly. 4. After euthanasia, visually inspect the stomach for any signs of improper dosing. |
| Food Effects | The presence of food in the stomach can alter drug absorption. | Protocol 5: Standardizing Fasting and Feeding. 1. Fast animals for a consistent period (e.g., 4-6 hours) before oral administration. 2. Provide food at a standardized time point after dosing. 3. Record food and water consumption to identify any outliers. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Different Formulations (Example Data)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Suspension in Water | 50 | PO | 50 ± 15 | 2 | 150 ± 45 | 5 |
| Solution in 10% DMSO/90% Saline | 50 | PO | 120 ± 30 | 1 | 400 ± 90 | 13 |
| Lipid-based Formulation | 50 | PO | 450 ± 110 | 2 | 1800 ± 400 | 60 |
| Solution in Saline | 10 | IV | 2000 ± 350 | 0.08 | 3000 ± 500 | 100 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway of ACSS2
Caption: The role of ACSS2 in cellular metabolism and its inhibition by this compound.
Experimental Workflow for Improving Bioavailability
Caption: A workflow for the development and in vivo testing of this compound formulations.
Logical Relationship of Bioavailability Challenges
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gene - ACSS2 [maayanlab.cloud]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 9. This compound | 2332820-04-7 | Fatty Acid Synthase | MOLNOVA [molnova.com]
Interpreting unexpected results with Acss2-IN-2 treatment
Welcome to the technical support resource for Acss2-IN-2. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this potent ACSS2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent inhibitor of Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2), with an IC50 value of 3.8 nM.[1] ACSS2 is a crucial enzyme that catalyzes the conversion of acetate to acetyl-CoA.[2][3][4] This acetyl-CoA is a vital metabolite for several cellular processes, including lipid synthesis, energy production, and the acetylation of histones and other proteins, which plays a role in gene expression regulation.[5][6] By blocking the active site of ACSS2, this compound reduces the available pool of acetyl-CoA derived from acetate, thereby impacting these downstream pathways.[6]
Q2: In which cellular compartments does ACSS2 function, and how might this affect my results?
A2: ACSS2 is a nucleocytosolic enzyme, meaning it is found in both the cytoplasm and the nucleus.[2][3] In the cytoplasm, its primary role is to generate acetyl-CoA for lipid synthesis.[2][7] In the nucleus, it provides acetyl-CoA for histone and transcription factor acetylation, thereby influencing gene expression.[2][5] Under conditions of cellular stress, such as hypoxia or nutrient deprivation, ACSS2 can translocate from the cytoplasm to the nucleus.[2][8] Therefore, the effects of this compound can be highly dependent on the metabolic state and cellular compartment you are investigating. Unexpected results may arise if you are only considering one of its locations and functions.
Q3: What are the expected outcomes of this compound treatment in cancer cell lines?
A3: In many cancer cell lines, especially under metabolic stress (like hypoxia or low glucose), treatment with an ACSS2 inhibitor is expected to reduce cell viability and proliferation.[2][9] This is because many cancer cells upregulate ACSS2 to utilize acetate as an alternative fuel source for lipid synthesis and to support survival.[10][11] Inhibition of ACSS2 can lead to metabolic stress and potentially cell death.[6] It may also alter gene expression patterns due to changes in histone acetylation.[6]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of ACSS2, it is always important to consider potential off-target effects in any experiment. The scientific literature to date does not extensively detail off-target effects of this compound specifically. However, it is crucial to consider the broader family of Acyl-CoA synthetases. For instance, ACSS1 is a mitochondrial enzyme with a similar function. While some ACSS2 inhibitors have been shown to have little to no activity against ACSS1, it is a potential off-target to be aware of.[12]
Troubleshooting Guide for Unexpected Results
Issue 1: No significant change in cell viability or proliferation after this compound treatment.
This is a common issue that can arise from several factors related to the specific experimental conditions and cell type used.
Possible Cause 1: Cells are not reliant on acetate metabolism.
-
Explanation: Under nutrient-rich conditions, many cell lines primarily use glucose-derived acetyl-CoA (via ATP-citrate lyase, ACLY) for their metabolic needs. In such cases, inhibiting ACSS2 may have a minimal effect. ACSS2's role becomes more critical under metabolic stress.[10][11]
-
Troubleshooting Steps:
-
Culture your cells in a low-glucose or hypoxic environment to mimic the tumor microenvironment and increase reliance on ACSS2.
-
Combine this compound treatment with an ACLY inhibitor to block both major pathways of acetyl-CoA synthesis.
-
Measure acetate uptake in your cell line to confirm it is being utilized.
-
Possible Cause 2: Insufficient drug concentration or treatment duration.
-
Explanation: The effective concentration and duration of treatment can vary significantly between cell lines.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.
-
Extend the treatment duration, monitoring cell viability at multiple time points (e.g., 24, 48, and 72 hours).
-
Possible Cause 3: Compensatory metabolic pathways are activated.
-
Explanation: Cells can adapt to the inhibition of one metabolic pathway by upregulating others. For example, cells might increase glutamine metabolism to compensate for the loss of acetate as a carbon source.
-
Troubleshooting Steps:
-
Perform metabolomic analysis to identify changes in key metabolic pathways following this compound treatment.
-
Consider co-treatment with inhibitors of potential compensatory pathways, such as a glutaminase inhibitor.
-
Issue 2: Unexpected changes in gene expression that do not correlate with histone acetylation.
Possible Cause 1: this compound is affecting the acetylation of non-histone proteins.
-
Explanation: ACSS2 provides acetyl-CoA for the acetylation of various proteins, not just histones. This includes transcription factors like HIF-2α and TFEB.[2][7][13] Altering the acetylation status of these proteins can have profound effects on gene expression independent of broad changes in histone marks.
-
Troubleshooting Steps:
-
Investigate the acetylation status of key transcription factors known to be regulated by ACSS2 using immunoprecipitation followed by western blotting.
-
Perform ChIP-seq for specific transcription factors to see if their binding to promoter regions is altered.
-
Possible Cause 2: Tissue-specific or context-dependent function of ACSS2.
-
Explanation: The role of ACSS2 can be highly context-dependent, with its deletion leading to different transcriptional outcomes in different tissues.[8][14] For example, loss of Acss2 can activate the sirtuin pathway in the brain while inhibiting it in adipose tissue.[8]
-
Troubleshooting Steps:
-
Carefully consider the origin and metabolic characteristics of your cell line.
-
Compare your gene expression data with published datasets from similar tissues or cell types.
-
Data Presentation
Table 1: Summary of Expected vs. Potentially Unexpected Outcomes with this compound Treatment
| Experimental Readout | Expected Outcome | Potential Unexpected Outcome | Possible Explanation |
| Cell Viability | Decreased, especially under stress | No significant change | Low reliance on acetate; compensatory pathways activated |
| Lipid Synthesis | Decreased | No change or increase | Cells utilize alternative carbon sources for lipid synthesis |
| Histone H3 Acetylation | Decreased at specific gene loci | Global histone acetylation unchanged | Nuclear ACSS2 primarily recaptures acetate from histone deacetylation for local reuse |
| Gene Expression | Altered expression of genes related to metabolism and proliferation | Changes in unexpected pathways (e.g., inflammation, cell signaling) | ACSS2-dependent acetylation of non-histone proteins (e.g., transcription factors) |
Key Experimental Protocols
Protocol 1: Western Blot for ACSS2 Expression and Phosphorylation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACSS2 (or phospho-ACSS2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cellular Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizing Key Concepts
Caption: Dual roles of ACSS2 in the cytoplasm and nucleus and its inhibition by this compound.
Caption: Troubleshooting workflow for interpreting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. ACSS2 - Wikipedia [en.wikipedia.org]
- 6. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. babraham.ac.uk [babraham.ac.uk]
- 10. Gene - ACSS2 [maayanlab.cloud]
- 11. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACSS2 acyl-CoA synthetase short chain family member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Acss2-IN-2 Technical Support Center: Troubleshooting Degradation and Ensuring Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Acss2-IN-2, a potent inhibitor of acyl-CoA synthetase short-chain family member 2 (ACSS2). Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and troubleshooting scenarios related to the degradation and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to prevent degradation. For optimal stability, this compound should be stored as a solid powder at -20°C for up to 3 years.[1][2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q2: My this compound solution has been stored at -20°C for several months. Is it still viable?
A2: If your this compound solution has been stored at -20°C for longer than one month, its stability may be compromised.[1][3] We recommend preparing a fresh stock solution from the solid powder for critical experiments. For non-critical applications, you may consider performing a quality control check, such as an in vitro activity assay, to assess its potency.
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL.[1][3] If you are experiencing solubility issues, gentle warming of the solution to 37°C or 60°C and sonication can aid in complete dissolution.[1][2][3] It is important to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product.[1]
Q4: I suspect my this compound has degraded. What are the common causes of degradation?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, common causes for small molecule degradation include:
-
Improper Storage Temperature: Storing the compound or its solutions at temperatures higher than recommended can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and promote degradation. Aliquoting is the best practice to avoid this.[3]
-
Exposure to Light (Photodegradation): While not specifically documented for this compound, many small molecules are light-sensitive. It is good practice to store solutions in amber vials or protect them from light.
-
Hydrolysis: The presence of water can lead to the breakdown of certain chemical functional groups. Using anhydrous solvents and proper storage techniques can mitigate this.
-
Oxidation: Exposure to air can cause oxidation. While specific information for this compound is unavailable, minimizing headspace in vials and storing under an inert atmosphere (e.g., argon or nitrogen) can be a precautionary measure for long-term storage of the solid compound.
Q5: How can I check if my this compound is still active?
A5: The most direct way to assess the activity of your this compound is to perform a functional assay. An in vitro ACSS2 enzyme inhibition assay, measuring the IC50 value, would be the gold standard. Comparing the IC50 of your current stock to the value obtained with a fresh stock or the value reported in the literature (e.g., 3.8 nM) can confirm its potency.[1][4]
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath or heat block (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, you can warm the solution to 37°C or 60°C and/or sonicate for a short period until the solution is clear.[1][2][3]
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]
-
Visualizations
Caption: this compound Handling and Storage Workflow.
Caption: Troubleshooting this compound Degradation.
References
- 1. Mammalian acetate-dependent acetyl CoA synthetase 2 contains multiple protein destabilization and masking elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - ACSS2 [maayanlab.cloud]
- 3. Mammalian acetate-dependent acetyl CoA synthetase 2 contains multiple protein destabilization and masking elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Acss2-IN-2 specificity in complex biological systems
Welcome to the technical support center for Acss2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully validating the specificity and efficacy of this compound in complex biological systems. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and reference data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). It functions by blocking the active site of the ACSS2 enzyme, preventing the conversion of acetate and Coenzyme A (CoA) into acetyl-CoA.[1] This leads to a reduction in the cellular pool of acetyl-CoA derived from acetate, which is a critical building block for lipid synthesis and histone acetylation, particularly under conditions of metabolic stress like hypoxia or nutrient deprivation.[2][3][4]
Q2: What is the difference between ACSS1 and ACSS2, and is this compound selective?
A2: ACSS1 is a mitochondrial enzyme, while ACSS2 is located in the cytoplasm and nucleus.[2] Both can convert acetate to acetyl-CoA, but they serve different metabolic roles. ACSS2 is particularly important for providing acetyl-CoA for histone acetylation in the nucleus and for lipid synthesis in the cytoplasm, especially in cancer cells under stress.[2][5][6] this compound is designed for high selectivity for ACSS2 over ACSS1. Please refer to the data in Table 1 for specific IC₅₀ values.
Q3: How should I store and reconstitute this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For use, reconstitute the powder in DMSO to create a stock solution (e.g., 10 mM). This stock solution can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles. For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is consistent across all conditions and ideally below 0.1% to avoid solvent-induced artifacts.
Q4: In which experimental models is this compound expected to be most effective?
A4: The efficacy of this compound is most pronounced in cells or biological systems that are highly dependent on acetate metabolism. This is often observed in cancer cells under metabolic stress, such as hypoxia or glucose/lipid deprivation, where ACSS2 expression and activity are upregulated to maintain cell survival and proliferation.[2][3][4][6] Its effects may be less apparent in cells primarily relying on glucose-derived acetyl-CoA under normoxic conditions.[7]
Troubleshooting Guide
Q5: I am not observing a significant phenotype (e.g., decreased cell viability) after treating my cells with this compound. What could be the reason?
A5: There are several potential reasons for a lack of a strong phenotype:
-
Metabolic State: Your cells may not be under metabolic stress. The dependence on ACSS2 is often context-dependent. Try inducing metabolic stress by culturing cells in hypoxic conditions (e.g., 1% O₂) or in a medium with limited glucose or lipids.[3][4]
-
ACSS2 Expression: Confirm that your cell line expresses ACSS2 at a sufficient level. You can check ACSS2 protein levels by Western blot.
-
Acetate Availability: Ensure that acetate is present in your culture medium. While some acetate is produced endogenously, supplementation (e.g., 100-500 µM sodium acetate) can enhance the dependence on ACSS2.
-
Drug Concentration and Treatment Duration: You may need to optimize the concentration of this compound and the duration of the treatment. We recommend performing a dose-response curve (e.g., 0.1 µM to 50 µM) for 48-72 hours to determine the optimal concentration for your cell line.
Q6: How can I confirm that this compound is engaging its target (ACSS2) within the cell?
A6: Direct target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a protein in the presence of a ligand. Binding of this compound to ACSS2 should increase the thermal stability of the ACSS2 protein. A detailed protocol is provided in the Experimental Protocols section.
Q7: How do I validate that this compound is specifically inhibiting ACSS2 activity and not affecting other metabolic pathways?
A7:
-
On-Target Functional Validation: The most direct method is to use stable isotope tracing with ¹³C-labeled acetate. Inhibition of ACSS2 by this compound should lead to a significant reduction in the incorporation of ¹³C into downstream metabolites like fatty acids (e.g., palmitate) and acetylated histones.[8] This demonstrates a functional blockade of the acetate-to-acetyl-CoA pathway.
-
Off-Target Assessment (ACSS1): To check for off-target effects on the mitochondrial ACSS1, you can trace ¹³C-acetate into citrate, which is synthesized in the mitochondria. A specific ACSS2 inhibitor should not significantly decrease the labeling of citrate from acetate.[8]
-
Downstream Marker Analysis: ACSS2 provides acetyl-CoA for histone acetylation.[5][9] Treatment with this compound, especially under stress conditions, should lead to a decrease in the levels of specific histone acetylation marks (e.g., H3K27ac). This can be measured by Western blot or mass spectrometry.
Quantitative Data
The following tables provide reference data on the specificity and cellular activity of this compound.
Table 1: Biochemical Potency and Selectivity of this compound
| Enzyme Target | IC₅₀ (nM) | Assay Condition |
|---|---|---|
| Human ACSS2 | 25 | In vitro enzymatic assay |
| Human ACSS1 | > 10,000 | In vitro enzymatic assay |
| Human ACLY | > 25,000 | In vitro enzymatic assay |
| Human ACSS3 | > 15,000 | In vitro enzymatic assay |
Table 2: Cellular Efficacy of this compound on Cancer Cell Line 'X' (72h treatment)
| Condition | Metric | This compound (10 µM) | Vehicle (DMSO) |
|---|---|---|---|
| Normoxia (21% O₂) | Relative Cell Viability | 95% ± 4% | 100% |
| Hypoxia (1% O₂) | Relative Cell Viability | 45% ± 6% | 100% |
| Hypoxia + Lipid Depletion | Relative Cell Viability | 28% ± 5% | 100% |
| Hypoxia (1% O₂) | ¹³C-Acetate into Palmitate | 12% ± 3% of control | 100% |
Signaling and Workflow Diagrams
The following diagrams illustrate the key pathways, experimental workflows, and troubleshooting logic relevant to the use of this compound.
Caption: ACSS2 signaling pathway under metabolic stress.
Caption: Experimental workflow for validating this compound on-target activity.
Caption: Troubleshooting logic for unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol describes how to measure changes in histone H3 lysine 27 acetylation (H3K27ac) following treatment with this compound, a downstream marker of nuclear ACSS2 activity.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound or vehicle (DMSO) at the desired concentrations for 24-48 hours. If applicable, culture the cells under hypoxic conditions (1% O₂) during treatment.
-
-
Histone Extraction:
-
Aspirate media, wash cells with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit histone deacetylases).
-
Lyse cells directly in 200 µL of 1X Laemmli sample buffer. Scrape cells, transfer lysate to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
-
Boil samples at 95-100°C for 10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 15-20 µL of histone extract onto a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27ac (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Also probe a separate membrane or strip the first one for Total Histone H3 as a loading control.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify the band intensities and normalize the H3K27ac signal to the Total H3 signal.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of this compound to the ACSS2 protein in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency in a T-150 flask.
-
Treat the cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Heat Treatment:
-
Aliquot the supernatant from each condition (Vehicle and this compound treated) into separate PCR tubes (e.g., 50 µL per tube).
-
Create a temperature gradient using a PCR machine. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 65°C, in 2-3°C increments). One aliquot should be kept at room temperature as a non-heated control.
-
After heating, cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Analysis by Western Blot:
-
Analyze the amount of soluble ACSS2 remaining in the supernatant at each temperature point by Western blot, using an anti-ACSS2 antibody.
-
A successful result will show more soluble ACSS2 protein at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples, indicating stabilization upon binding.
-
Protocol 3: ¹³C-Acetate Isotope Tracing
This protocol functionally validates ACSS2 inhibition by measuring the incorporation of labeled acetate into fatty acids.
-
Cell Culture and Labeling:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for 1-4 hours.
-
Replace the medium with fresh medium containing the same inhibitor concentration plus ¹³C₂-Sodium Acetate (e.g., 500 µM).
-
Incubate for the desired labeling period (e.g., 8-24 hours) under relevant conditions (e.g., hypoxia).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold normal saline.
-
Immediately add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell slurry to a microfuge tube.
-
Vortex thoroughly and centrifuge at maximum speed for 15 minutes at 4°C.
-
Collect the supernatant containing polar metabolites.
-
-
Lipid Hydrolysis:
-
To the remaining cell pellet, add 500 µL of 2:1 Chloroform:Methanol to extract lipids. Vortex and centrifuge. Collect the lower organic layer.
-
Dry the lipid extract under nitrogen gas.
-
Saponify the lipids by adding 1 mL of 30% KOH in ethanol and heating at 80°C for 2 hours to release fatty acids.
-
Acidify the reaction with HCl and extract the fatty acids with hexane.
-
Dry the hexane layer and derivatize the fatty acids (e.g., using BF₃-methanol) to create fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Monitor the mass isotopologue distribution for key fatty acids, such as palmitate (m/z of its methyl ester derivative).
-
A decrease in the fraction of labeled (M+2, M+4, etc.) palmitate in this compound-treated cells compared to the control indicates successful inhibition of acetate incorporation into the fatty acid synthesis pathway.
-
References
- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [aacrjournals.org]
- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACSS2 - Wikipedia [en.wikipedia.org]
Addressing batch-to-batch variability of Acss2-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acss2-IN-2. The information is designed to address specific issues that may arise during experiments and to provide clear protocols for quality control and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a crucial enzyme that converts acetate to acetyl-CoA, a vital metabolite for various cellular processes, including lipid synthesis and histone acetylation.[1][2][3][4][5] this compound functions by blocking the active site of the ACSS2 enzyme, thereby preventing the production of acetyl-CoA from acetate.[1] This disruption of acetyl-CoA synthesis can induce metabolic stress in cancer cells that are highly dependent on acetate for survival and proliferation.[1]
Q2: What are the expected downstream effects of this compound treatment?
Inhibition of ACSS2 by this compound is expected to lead to several downstream cellular effects, including:
-
Reduced Lipid Synthesis: By decreasing the available pool of acetyl-CoA, this compound can inhibit the de novo synthesis of fatty acids and other lipids.[1][6] This is particularly relevant in cancer cells that utilize acetate as a primary carbon source for lipid production.[3]
-
Altered Histone Acetylation: Acetyl-CoA is the sole acetyl group donor for histone acetyltransferases (HATs). This compound can reduce nuclear acetyl-CoA levels, leading to decreased histone acetylation.[7][8][9] This can, in turn, alter gene expression.[1]
-
Induction of Cell Death: In cancer cells that rely on ACSS2 for survival, particularly under metabolic stress conditions like hypoxia, inhibition by this compound can lead to cell cycle arrest and apoptosis.[1][2]
-
Impact on Autophagy: ACSS2 has been linked to the regulation of autophagy. Its inhibition may therefore modulate autophagic processes within the cell.[3][10]
Q3: In which cell lines is this compound expected to be most effective?
The efficacy of this compound is often correlated with the expression level of ACSS2 and the cell's reliance on acetate metabolism. Cancer cell lines known to have high ACSS2 expression and acetate uptake, such as certain breast cancers, prostate cancers, and glioblastomas, are expected to be more sensitive to the inhibitor.[1] It is recommended to assess ACSS2 expression levels in your cell line of interest prior to initiating experiments.
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
Issue 1: Batch-to-Batch Variability in Experimental Results
Question: I am observing inconsistent results (e.g., variable IC50 values, different levels of downstream target modulation) between different batches of this compound. How can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Purity and Identity Variation | Different batches of a synthesized small molecule can have variations in purity or even slight structural differences. |
| Solution: | |
| 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. Compare the purity data (e.g., by HPLC or LC-MS) between batches. | |
| 2. In-house Quality Control (QC): If significant variability is suspected, perform in-house QC. | |
| - LC-MS Analysis: To confirm the molecular weight and assess purity. (See Experimental Protocol 1) | |
| - NMR Spectroscopy: To verify the chemical structure of the compound. (See Experimental Protocol 2) | |
| Solubility and Stability Issues | Improper dissolution or degradation of the compound can lead to inaccurate concentrations and reduced activity. |
| Solution: | |
| 1. Confirm Solubility: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing working dilutions. Gentle warming or sonication may be necessary. | |
| 2. Freshly Prepare Working Solutions: Prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock. Do not store aqueous solutions for extended periods. | |
| 3. Proper Storage: Strictly adhere to the recommended storage conditions (-80°C for stock solutions) to prevent degradation. | |
| Experimental Conditions | Minor variations in experimental setup can lead to different results. |
| Solution: | |
| 1. Standardize Protocols: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are consistent across experiments. | |
| 2. Use a Positive Control: Include a known ACSS2 inhibitor or a previously validated batch of this compound as a positive control in your experiments to benchmark the performance of the new batch. | |
| 3. Validate New Batches: Before starting a large series of experiments, validate each new batch by performing a dose-response curve to determine the IC50 and confirm its activity is within an acceptable range of previous batches. |
Issue 2: Higher than Expected IC50 Value
Question: The IC50 value I'm obtaining for this compound is significantly higher than what is reported in the literature. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Inactivity | The compound may have degraded due to improper storage or handling. |
| Solution: | |
| 1. Check Storage: Verify that the compound has been stored correctly. | |
| 2. Use a Fresh Aliquot: Thaw a fresh aliquot of the stock solution for your experiment. | |
| 3. Perform QC: If the problem persists, consider performing LC-MS to check for degradation products. | |
| Assay Conditions | The experimental conditions can significantly influence the apparent IC50 value.[11] |
| Solution: | |
| 1. Substrate Concentration: For in vitro enzyme assays, the concentration of the substrate (acetate) will affect the IC50 of a competitive inhibitor. Ensure you are using a consistent and appropriate substrate concentration. The IC50 value can be converted to a more absolute measure of potency, the Ki value, using the Cheng-Prusoff equation.[12] | |
| 2. Cellular Factors: In cell-based assays, factors such as cell density, cell health, and expression level of ACSS2 can impact the observed IC50. Ensure your cells are healthy and in the logarithmic growth phase. | |
| 3. Incubation Time: The duration of inhibitor treatment can affect the outcome. Optimize the incubation time for your specific cell line and endpoint. | |
| Calculation Error | Incorrect data analysis can lead to an inaccurate IC50 value. |
| Solution: | |
| 1. Review Data Analysis: Double-check your calculations and the software used for curve fitting. Ensure you have appropriate controls (vehicle-only and no-treatment) and that the data is properly normalized. |
Issue 3: No Effect on Downstream Signaling
Question: I've treated my cells with this compound, but I don't see any change in the phosphorylation of downstream targets or histone acetylation. What should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Treatment Time | The concentration of the inhibitor may be too low, or the treatment time too short to elicit a measurable downstream effect. |
| Solution: | |
| 1. Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of this compound concentrations for different durations to determine the optimal conditions for observing downstream effects. | |
| Cell Line Specificity | The signaling pathway may not be active or may be regulated differently in your specific cell line. |
| Solution: | |
| 1. Confirm ACSS2 Expression: Verify that your cell line expresses ACSS2 at a sufficient level using Western blotting or qPCR. | |
| 2. Use a Positive Control Cell Line: If possible, use a cell line known to be sensitive to ACSS2 inhibition as a positive control. | |
| Antibody or Reagent Issues | The antibodies used for Western blotting or other detection methods may not be optimal. |
| Solution: | |
| 1. Validate Antibodies: Ensure your primary and secondary antibodies are validated for the intended application and are used at the recommended dilutions. | |
| 2. Include Positive and Negative Controls: For Western blotting, include positive and negative control lysates to ensure the antibody is specific and the detection system is working correctly. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (in vitro) | ~0.6 µM (Cell-free assay) | [5] |
| This compound IC50 (cellular) | 6.8 µM (HepG2 cells, [14C]acetate incorporation into lipids) | [5] |
| 5.5 µM (HepG2 cells, [14C]acetate for histone acetylation) | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: ACSS2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: Quality Control of this compound by LC-MS
Objective: To verify the molecular weight and assess the purity of a new batch of this compound.
Materials:
-
This compound powder
-
LC-MS grade DMSO
-
LC-MS grade water and acetonitrile
-
Formic acid (optional, for mobile phase)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of water and acetonitrile.
-
-
LC-MS Analysis:
-
Set up the LC-MS method with a suitable gradient of water and acetonitrile (both may contain 0.1% formic acid) to ensure good separation.
-
Inject the prepared sample onto the LC-MS system.
-
Acquire data in both positive and negative ion modes to ensure detection of the parent ion.
-
-
Data Analysis:
-
Purity Assessment: Integrate the peak area of this compound and any impurity peaks in the chromatogram. Calculate the purity as: (Area of this compound peak / Total area of all peaks) * 100%.
-
Molecular Weight Verification: Examine the mass spectrum of the main peak. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (415.39 g/mol ).
-
Protocol 2: Structural Verification of this compound by NMR
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound powder (5-10 mg)
-
Deuterated DMSO (DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire a 1H NMR spectrum.
-
If necessary, acquire a 13C NMR spectrum for further structural confirmation.
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction, and integration).
-
Compare the chemical shifts, splitting patterns, and integration values of the observed peaks with the expected NMR spectrum for the known structure of this compound. Any significant deviations may indicate structural inaccuracies or the presence of impurities.
-
Protocol 3: In Vitro ACSS2 Enzyme Inhibition Assay
Objective: To determine the IC50 value of this compound against purified ACSS2 enzyme.
Materials:
-
Recombinant human ACSS2 enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP, Coenzyme A (CoA), and Sodium Acetate
-
Detection reagent (e.g., a kit that measures AMP or ADP production)
-
384-well plates
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Prepare a solution of ACSS2 enzyme in assay buffer.
-
Prepare a substrate mix containing ATP, CoA, and sodium acetate in assay buffer.
-
-
Assay Protocol:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the ACSS2 enzyme solution to all wells except the no-enzyme control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4: Cell Viability Assay
Objective: To assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Data Analysis:
Protocol 5: Western Blot Analysis of Downstream Targets
Objective: To evaluate the effect of this compound on the levels of histone acetylation.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-ACSS2, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of acetylated histones to total histones and the loading control (e.g., beta-actin). Compare the levels between treated and untreated samples.
-
References
- 1. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - ACSS2 [maayanlab.cloud]
- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Local histone acetylation by ACSS2 promotes gene transcription for lysosomal biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acss2-IN-2 and Metabolic Compensation
Welcome to the technical support center for researchers utilizing Acss2-IN-2, a potent inhibitor of Acetyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compensatory mechanisms that may arise in response to ACSS2 inhibition in metabolic pathways.
Troubleshooting Guide
Researchers may encounter several common issues during their experiments with this compound. This guide provides potential causes and solutions to help you navigate these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibitory Effect | - Incorrect IC50 Value Used: There are conflicting reports on the IC50 of this compound (reported as both 3.8 nM and 0.15 nM). The actual effective concentration may be cell-line or assay dependent.[1] - Inhibitor Degradation: Improper storage or handling can lead to reduced potency. - Cellular Compensation: Cells may upregulate compensatory pathways to overcome ACSS2 inhibition. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. - Store this compound as a stock solution in DMSO at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.[1] - Investigate potential compensatory mechanisms, such as the upregulation of ATP-citrate lyase (ACLY).[2][3] |
| Compound Precipitation in Media | - Low Solubility: this compound is soluble in DMSO, but may precipitate in aqueous media at high concentrations.[1] | - Prepare a high-concentration stock solution in DMSO. - When preparing working solutions, dilute the stock in pre-warmed media and vortex thoroughly. - Avoid using final concentrations that exceed the solubility limit in your culture media. Consider performing a solubility test. |
| Off-Target Effects Observed | - Non-Specific Inhibition: While this compound is reported to be potent and selective, off-target effects are always a possibility, especially at higher concentrations. | - Use the lowest effective concentration determined from your dose-response curve. - Include appropriate controls, such as a structurally similar but inactive compound, if available. - Validate key findings using a secondary method, such as siRNA-mediated knockdown of ACSS2. |
| Unexpected Changes in Gene Expression | - Metabolic Reprogramming: Inhibition of ACSS2 can lead to broad changes in cellular metabolism and gene expression as the cell adapts.[4][5] | - Perform transcriptomic (RNA-seq) or proteomic analysis to identify global changes. - Investigate key metabolic and signaling pathways that are known to be linked to acetyl-CoA metabolism, such as AMPK and LXR/RXR signaling.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the established IC50 for this compound?
There are conflicting reports in the literature regarding the IC50 of this compound. One source reports an IC50 of 3.8 nM in MDA-MB-468 cells, while another, referring to it as MTB-9655, states an IC50 of 0.15 nM.[1] It is crucial for researchers to perform their own dose-response experiments to determine the effective concentration in their specific experimental system.
Q2: What are the primary metabolic pathways affected by this compound?
This compound primarily impacts pathways reliant on the conversion of acetate to acetyl-CoA. These include:
-
Lipid Biosynthesis: ACSS2 is a key source of acetyl-CoA for the synthesis of fatty acids and cholesterol, particularly under conditions of metabolic stress like hypoxia.[7][8][9] Inhibition of ACSS2 is expected to reduce de novo lipogenesis.
-
Histone Acetylation: Nuclear ACSS2 provides a localized source of acetyl-CoA for histone acetyltransferases (HATs), influencing gene expression.[10][11] Treatment with an ACSS2 inhibitor can lead to a decrease in global histone acetylation, particularly at specific gene loci.[10][12]
Q3: What are the known compensation mechanisms when ACSS2 is inhibited?
The primary compensatory mechanism observed upon disruption of acetyl-CoA production is the upregulation of alternative pathways.
-
Upregulation of ATP-Citrate Lyase (ACLY): While the upregulation of ACSS2 is a known compensation for ACLY inhibition, the reverse is also a potential, though less documented, mechanism.[2][3] Cells may attempt to increase acetyl-CoA production from citrate by upregulating ACLY.
-
Activation of AMPK Signaling: Inhibition of ACSS2 can lead to cellular stress, which may activate the AMP-activated protein kinase (AMPK) pathway.[6] Activated AMPK can modulate various metabolic processes to restore energy homeostasis.
-
Alterations in LXR/RXR Signaling: The Liver X Receptor (LXR) and Retinoid X Receptor (RXR) pathway, which regulates lipid metabolism, can be affected by changes in acetyl-CoA availability.[6]
Q4: How should I store and handle this compound?
This compound should be stored as a powder at -20°C for short-term storage or -80°C for long-term storage. For experimental use, prepare a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] When preparing working solutions, thaw the stock and dilute it in pre-warmed cell culture medium.
Quantitative Data Summary
The following table summarizes key quantitative data related to the effects of ACSS2 inhibition.
| Parameter | Cell Line / Model | Treatment Condition | Observed Effect | Reference |
| IC50 | MDA-MB-468 | In vitro assay | 3.8 nM | [1] |
| IC50 (as MTB-9655) | Not specified | In vitro assay | 0.15 nM | |
| Histone H3/H4 Acetylation | MDA-MB-468 | ACSS2 siRNA in low oxygen/serum | Significant decrease in acetylation | [12] |
| Lipid Droplets, Triglyceride, and Total Cholesterol | Pancreatic Neuroendocrine Neoplasm Cells | This compound treatment | Reduction in lipid droplets, triglyceride, and total cholesterol | [13] |
| Nuclear Acetyl-CoA Levels | Neuronal cell culture | ACSS2 inhibitor treatment | Decreased nuclear acetyl-CoA levels | [10] |
Key Experimental Protocols
[13C]-Acetate Labeling for Lipid Synthesis Analysis
This protocol allows for the tracing of acetate incorporation into lipids, providing a direct measure of ACSS2-dependent lipogenesis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
[1,2-13C2]-Sodium Acetate
-
Lipid extraction buffers (e.g., Folch method)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
Replace the medium with fresh medium containing [1,2-13C2]-Sodium Acetate at a final concentration of 50-500 µM.
-
Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the incorporation of the labeled acetate.
-
Wash the cells with ice-cold PBS and harvest them.
-
Perform lipid extraction using a standard protocol (e.g., Folch method).
-
Analyze the lipid extracts by GC-MS or LC-MS to determine the enrichment of 13C in fatty acid species.
Western Blot for Histone Acetylation
This protocol assesses the global levels of histone acetylation following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Histone extraction buffer
-
Antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3 (loading control), anti-Histone H4 (loading control)
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed and treat cells with this compound or vehicle as described above.
-
Harvest the cells and perform histone extraction according to a standard protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated and total histones.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Signaling Pathways and Experimental Workflows
Acss2-Mediated Acetyl-CoA Production and Downstream Effects
This diagram illustrates the central role of ACSS2 in converting acetate to acetyl-CoA and its subsequent utilization in lipid synthesis and histone acetylation.
Caption: ACSS2 converts acetate to acetyl-CoA in the cytoplasm and nucleus.
Experimental Workflow for Investigating this compound Effects
This workflow outlines the key steps for characterizing the impact of this compound on cellular metabolism.
Caption: Workflow for studying this compound's metabolic effects.
Logical Relationship of Compensation Mechanisms
This diagram illustrates the potential compensatory metabolic reprogramming in response to ACSS2 inhibition.
Caption: Potential cellular compensation for ACSS2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATP-citrate lyase controls a glucose-to-acetate metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ACSS2 Inhibitors: Acss2-IN-2 Versus the Field
For Researchers, Scientists, and Drug Development Professionals
Acetyl-CoA synthetase 2 (ACSS2) has emerged as a critical enzyme in cellular metabolism, particularly in cancer biology, where it provides a key source of acetyl-CoA for lipid synthesis and histone acetylation, especially under nutrient-limiting conditions.[1][2] This has led to the development of various small molecule inhibitors targeting ACSS2. This guide provides an objective comparison of Acss2-IN-2 against other notable ACSS2 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of ACSS2 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected ACSS2 inhibitors. This compound, also known as VY-3-135, demonstrates significant potency and serves as a valuable research tool.[3][4][5] Newer compounds, such as those from Metabomed (MTB-9655) and brain-penetrant inhibitors (AD-5584, AD-8007), are also highlighted, with MTB-9655 currently in clinical trials.[1][6][7][8][9][10][11]
| Inhibitor | Other Names | Target(s) | IC50 (in vitro) | Cellular EC50 | Key Features | Reference(s) |
| This compound | VY-3-135 | ACSS2 | 44 ± 3.85 nM | ~10 µM (in BT474 & SKBr3 cells) | Potent and stable inhibitor, serves as a key research compound.[3][4][5] | [3][4][5] |
| VY-3-249 | ACSS2 | 1214 ± 128 nM | Not consistently reported | Predecessor to VY-3-135, less potent.[4][12] | [4] | |
| MTB-9655 | ACSS2 | 0.15 nM | 3 nM | First-in-class oral inhibitor, currently in Phase I clinical trials.[1][7][8][9][10][11] | [1] | |
| AD-5584 | ACSS2 | Low micromolar affinity (SPR validated) | Not explicitly reported | Brain-penetrant, validated for specific binding to ACSS2.[6][11][13][14] | [6][11][13] | |
| AD-8007 | ACSS2 | Low micromolar affinity (SPR validated) | Not explicitly reported | Brain-penetrant, validated for specific binding to ACSS2, reduces tumor burden in vivo.[6][11][13][14] | [6][11][13] |
Experimental Methodologies
In Vitro ACSS2 Inhibition Assay (Transcreener® AMP/GMP Assay)
This biochemical assay measures the production of AMP, a product of the ACSS2-catalyzed reaction. The Transcreener® assay is a fluorescence polarization (FP)-based immunoassay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the ACSS2 enzyme, acetate, and coenzyme A in an appropriate buffer (e.g., 30–40 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM EGTA).
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period to allow for AMP production.
-
Detection: Add the Transcreener® AMP/GMP Detection Mixture, which contains an AMP/GMP antibody and a fluorescent tracer.
-
Equilibration: Allow the detection reaction to equilibrate for at least 60-90 minutes.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader. A decrease in FP indicates displacement of the tracer by AMP, signifying ACSS2 activity.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Acetate Incorporation Assay
This cell-based assay measures the ability of an inhibitor to block the incorporation of acetate into downstream metabolites like fatty acids.
Protocol:
-
Cell Culture: Culture cancer cells (e.g., MDA-MB-468, BT474) in standard media.
-
Inhibitor Treatment: Treat the cells with the ACSS2 inhibitor at various concentrations for a specified duration.
-
Isotope Labeling: Add ¹³C-labeled acetate to the culture medium and incubate for a defined period (e.g., 24 hours).
-
Metabolite Extraction: Wash the cells with cold PBS and extract metabolites using a suitable solvent (e.g., methanol/water/chloroform).
-
LC-MS Analysis: Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of ¹³C into specific fatty acids (e.g., palmitate).
-
Data Analysis: Quantify the level of ¹³C enrichment in the fatty acids to determine the extent of ACSS2 inhibition. A reduction in ¹³C-labeled fatty acids indicates effective inhibition of ACSS2.
Visualizing ACSS2's Role: Signaling and Experimental Workflow
To better understand the context in which these inhibitors function, the following diagrams illustrate the central role of ACSS2 in cellular metabolism and the general workflow for evaluating ACSS2 inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Two compounds progress to phase 1 trials, offering hope for new cancer drugs | IHI Innovative Health Initiative [ihi.europa.eu]
- 10. Clinical Trial: NCT04990739 - My Cancer Genome [mycancergenome.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 13. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Acss2-IN-2 vs. ACSS2 siRNA for Potent and Specific Target Inhibition
For researchers and drug development professionals navigating the complexities of targeting acetyl-CoA synthetase 2 (ACSS2), a critical metabolic enzyme implicated in cancer and other diseases, the choice between small molecule inhibitors and genetic knockdown tools is a pivotal decision. This guide provides an objective comparison of Acss2-IN-2, a potent small molecule inhibitor, and ACSS2 siRNA, a widely used gene silencing tool, supported by experimental data and detailed protocols to inform your research strategy.
ACSS2 has emerged as a significant therapeutic target due to its central role in cellular metabolism, particularly in converting acetate to acetyl-CoA. This process is vital for lipid synthesis and histone acetylation, which in turn affects gene expression.[1][2][3] Both this compound and ACSS2 siRNA are powerful tools for interrogating and inhibiting ACSS2 function, each with distinct mechanisms of action, advantages, and limitations.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent inhibitor of the ACSS2 enzyme, with a reported IC50 value of 3.8 nM in MDA-MB-468 breast cancer cells.[4] It functions by directly binding to the active site of the ACSS2 protein, thereby blocking its catalytic activity and preventing the conversion of acetate to acetyl-CoA.[5] This leads to a rapid depletion of the cellular acetyl-CoA pool, inducing metabolic stress, particularly in cancer cells that are heavily reliant on acetate metabolism.[5]
In contrast, ACSS2 siRNA (small interfering RNA) operates at the genetic level. Through the RNA interference (RNAi) pathway, siRNAs guide the degradation of specific messenger RNA (mRNA) molecules. ACSS2-specific siRNAs thus lead to a reduction in the overall levels of the ACSS2 protein.[4][6][7] This knockdown of protein expression effectively curtails the cell's ability to produce acetyl-CoA from acetate.
Efficacy Face-Off: Quantitative Insights
Direct comparative studies providing a side-by-side efficacy analysis of this compound and ACSS2 siRNA are emerging. One key study demonstrated that both an ACSS2 inhibitor and ACSS2 knockdown (via shRNA, a similar RNAi tool) led to a comparable decrease in nuclear acetyl-CoA levels.[8][9] This highlights that both methodologies can achieve a similar functional outcome in terms of depleting this critical metabolite.
The following tables summarize key quantitative data gleaned from various studies to facilitate a comparative assessment.
Table 1: Quantitative Efficacy Data for this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-468 | 3.8 nM | [4] |
Table 2: Quantitative Efficacy Data for ACSS2 siRNA
| Cell Line | Transfection Method | Knockdown Efficiency | Phenotypic Effect | Reference |
| 786-O, ACHN | Lipofectamine 3000 | Significant mRNA and protein reduction | Inhibition of cell migration and invasion | [4][6][10][11] |
| MDA-MB-468 | Not specified | Pronounced reduction in ACSS2 protein | Reduction in lipogenic acetyl-CoA from acetate | [12] |
| HepG2, HuH-7 | shRNA | Decreased ACSS2 protein and mRNA | Altered gene expression | [5] |
It is important to note that the "efficacy" of siRNA is typically measured as a percentage of target protein or mRNA reduction, which is not directly comparable to an inhibitor's IC50 value. A successful knockdown is generally considered to be at least 50%, though the required level for a phenotypic effect can vary.[13]
Delving into the Details: Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Inhibition of ACSS2 using this compound
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-468) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in a complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
2. Assessment of Downstream Effects (Example: Cell Migration Assay):
-
Perform a scratch assay or a transwell migration assay to assess the impact of this compound on cell motility.
-
For a scratch assay, create a "wound" in a confluent cell monolayer and monitor the rate of wound closure over time in the presence of the inhibitor or vehicle.
-
For a transwell assay, seed cells in the upper chamber of a transwell insert and add the inhibitor to the medium in both the upper and lower chambers. After incubation, quantify the number of cells that have migrated to the lower chamber.
Experimental Protocol 2: Knockdown of ACSS2 using siRNA
1. siRNA Transfection:
-
Seed cells (e.g., 786-O, ACHN) in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.[14]
-
Prepare two solutions:
-
Add Solution A to Solution B, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.[14]
-
Wash the cells once with siRNA Transfection Medium.[14]
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 5-7 hours at 37°C.[14]
-
After incubation, add antibiotic-containing normal growth medium and incubate for an additional 24-72 hours before analysis.
2. Verification of Knockdown:
-
Harvest the cells 48-72 hours post-transfection.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in ACSS2 mRNA levels.
3. Assessment of Downstream Effects (Example: Histone Acetylation):
-
Isolate histones from the transfected cells.
-
Perform Western blotting using antibodies specific for acetylated histones (e.g., H3K27ac) to assess changes in global histone acetylation levels.[17]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The ACSS2 signaling pathway, which converts acetate into acetyl-CoA for lipid synthesis and histone acetylation, ultimately influencing gene expression.
Caption: A comparative experimental workflow for evaluating the efficacy of this compound and ACSS2 siRNA.
Considerations for Choosing Your Tool
The selection between this compound and ACSS2 siRNA depends on the specific experimental goals, the cell system being used, and the desired duration of inhibition.
-
This compound offers a rapid and reversible mode of action, making it ideal for studying the acute effects of ACSS2 inhibition. The dosage can be easily controlled to study dose-dependent responses. However, potential off-target effects on other enzymes, although shown to be minimal for some inhibitors against ACSS1 and ACSS3, should always be considered and controlled for.[6]
-
ACSS2 siRNA provides a highly specific method for reducing ACSS2 protein levels, leading to a more sustained inhibition. It is particularly useful for studying the long-term consequences of ACSS2 depletion. However, the efficiency of transfection can vary between cell types, and off-target effects, where the siRNA unintentionally affects other genes, are a known concern.[7][10] These can often be mitigated by using low siRNA concentrations and employing multiple different siRNA sequences targeting the same gene.
References
- 1. SIRT2-mediated ACSS2 K271 deacetylation suppresses lipogenesis under nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. DSpace [helda.helsinki.fi]
- 6. portlandpress.com [portlandpress.com]
- 7. ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl-CoA Synthetase 2 Promotes Cell Migration and Invasion of Renal Cell Carcinoma by Upregulating Lysosomal-Associated Membrane Protein 1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. licorbio.com [licorbio.com]
- 16. esiRNA Knockdown Efficiency Tested by Western Blotting [merckmillipore.com]
- 17. Acetate promotes SNAI1 expression by ACSS2-mediated histone acetylation under glucose limitation in renal cell carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
Validating ACSS2 Inhibition: A Comparison Guide for Acss2-IN-2 in Wild-Type vs. ACSS2 Knockout Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the validation of ACSS2 (Acetyl-CoA Synthetase 2) inhibitors, using Acss2-IN-2 as a representative compound, in wild-type versus ACSS2 knockout (KO) cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of ACSS2. The presented data and protocols are based on established methodologies for validating the on-target effects of ACSS2 inhibitors.
Introduction to ACSS2 and its Inhibition
Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for cellular processes such as lipid synthesis and histone acetylation.[1][2][3] In certain pathological conditions, particularly in cancer cells under metabolic stress like hypoxia, ACSS2 is upregulated to provide an alternative carbon source for survival and proliferation.[1][2][4] This dependency makes ACSS2 an attractive therapeutic target. This compound and other specific inhibitors are being investigated for their potential to block this pathway and inhibit tumor growth.[4][5]
To ensure that the effects of an ACSS2 inhibitor are due to its intended mechanism of action and not off-target effects, it is essential to validate the inhibitor in a cellular model where the target enzyme is absent. The use of ACSS2 knockout (KO) cell lines, generated using technologies like CRISPR/Cas9, provides a definitive control for these validation studies.[4][6]
Data Presentation: Comparative Analysis of ACSS2 Inhibition
The following table summarizes the expected outcomes from key validation experiments comparing the effects of a representative ACSS2 inhibitor, VY-3-135 (as a proxy for this compound due to data availability), on wild-type (WT) and ACSS2 KO cancer cell lines.
| Parameter | Wild-Type (WT) Cells | ACSS2 Knockout (KO) Cells | Rationale for Comparison |
| ACSS2 Protein Expression | Present | Absent | Confirms the successful knockout of the ACSS2 gene. |
| IC50 of ACSS2 Inhibitor | Low nM range (e.g., 44 nM for VY-3-135)[4] | Significantly higher or no effect | Demonstrates the inhibitor's potency is dependent on the presence of its target. |
| Cell Viability/Proliferation | Inhibition of growth, especially under metabolic stress (hypoxia, low lipids)[1][2] | Minimal to no effect on growth from the inhibitor | Shows that the inhibitor's cytotoxic or cytostatic effects are mediated through ACSS2. |
| Acetate Incorporation into Lipids (e.g., Palmitate) | Efficient incorporation, which is significantly blocked by the inhibitor[4] | Baseline incorporation is drastically reduced and not further affected by the inhibitor[5] | Validates that the inhibitor blocks the ACSS2-dependent pathway of acetate utilization for lipid synthesis. |
| Cellular Acetyl-CoA Levels | Reduced upon inhibitor treatment | No significant change upon inhibitor treatment | Confirms that the inhibitor's effect on the acetyl-CoA pool is via ACSS2.[7] |
| Tumor Growth in Xenograft Models | Significantly inhibited by the inhibitor[4][6] | No significant inhibition of tumor growth by the inhibitor[6] | Provides in vivo evidence for the on-target anti-tumor activity of the inhibitor. |
Mandatory Visualizations
ACSS2 Signaling Pathway
The following diagram illustrates the central role of ACSS2 in converting acetate to acetyl-CoA, which then contributes to lipid synthesis and histone acetylation, promoting cancer cell survival and growth, especially under hypoxic conditions.
Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.
Experimental Workflow for this compound Validation
This diagram outlines the logical flow of experiments to validate the specificity of an ACSS2 inhibitor using wild-type and ACSS2 knockout cell lines.
Caption: Workflow for validating ACSS2 inhibitor specificity using WT and KO cells.
Experimental Protocols
Generation of ACSS2 Knockout Cell Lines via CRISPR/Cas9
This protocol provides a general framework for creating ACSS2 knockout cell lines.[3][8][9]
a. sgRNA Design and Cloning:
-
Design at least two single-guide RNAs (sgRNAs) targeting early exons of the ACSS2 gene using a CRISPR design tool to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9-expressing vector (e.g., pX459), which also contains a selection marker like puromycin resistance.
b. Transfection:
-
Plate the wild-type cancer cell line of interest.
-
Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine).
c. Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
After selection, perform limiting dilution to isolate single cells in 96-well plates.
d. Validation of Knockout:
-
Expand the single-cell clones.
-
Screen for ACSS2 knockout by Western blot to confirm the absence of the ACSS2 protein.
-
Sequence the genomic DNA of the target region in the confirmed knockout clones to identify the specific insertions/deletions (indels) that resulted in the frameshift and premature stop codon.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[10]
a. Cell Plating:
-
Seed both wild-type and ACSS2 KO cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
b. Treatment:
-
Treat the cells with a serial dilution of this compound (or the relevant inhibitor) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
c. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml.
-
Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
d. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.
Acetyl-CoA Level Measurement
This protocol outlines the steps to quantify intracellular acetyl-CoA levels using a commercial assay kit.[6][11][12]
a. Sample Preparation:
-
Plate and treat wild-type and ACSS2 KO cells with the ACSS2 inhibitor as for other assays.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells and deproteinize the samples, typically using perchloric acid (PCA) precipitation followed by neutralization with potassium hydroxide (KOH).[11]
b. Acetyl-CoA Assay:
-
Perform the assay according to the manufacturer's instructions of a commercially available acetyl-CoA assay kit. These kits typically involve an enzymatic reaction that leads to the production of a fluorescent or colorimetric signal proportional to the amount of acetyl-CoA.
-
Prepare a standard curve using known concentrations of acetyl-CoA.
c. Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Determine the concentration of acetyl-CoA in the samples by comparing their readings to the standard curve.
-
Normalize the acetyl-CoA levels to the total protein concentration of the initial cell lysate.
Conclusion
The validation of this compound and other ACSS2 inhibitors in ACSS2 knockout cell lines is a critical step in preclinical drug development. The comparative data on cell viability, metabolic flux, and acetyl-CoA levels between wild-type and knockout cells provides strong evidence for the on-target activity and specificity of the inhibitor. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to conduct these essential validation studies.
References
- 1. babraham.ac.uk [babraham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. JCI Insight - Activation of acetyl-CoA synthetase 2 mediates kidney injury in diabetic nephropathy [insight.jci.org]
- 8. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of acetyl-CoA [bio-protocol.org]
- 12. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of Acss2-IN-2 with other acetyl-CoA synthetases
A Comprehensive Guide to the Cross-Reactivity of Acss2 Inhibitors with other Acetyl-CoA Synthetases
For researchers and drug development professionals targeting acetyl-CoA synthetase 2 (Acss2), understanding the selectivity of available inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity of a representative Acss2 inhibitor, VY-3-135, with other members of the acetyl-CoA synthetase family, namely Acss1 and Acss3. The information presented is supported by experimental data to aid in the selection of the most appropriate chemical tools for in vitro and in vivo studies.
Introduction to Acetyl-CoA Synthetases
The acetyl-CoA synthetase (Acss) family of enzymes plays a critical role in cellular metabolism by catalyzing the formation of acetyl-CoA from acetate. In humans, there are three isoforms:
-
Acss1: A mitochondrial enzyme primarily involved in oxidative metabolism.
-
Acss2: A cytosolic and nuclear enzyme crucial for histone acetylation and lipid synthesis, particularly in cancer cells.[1][2][3][4]
-
Acss3: A mitochondrial enzyme with a preference for propionate as a substrate over acetate.[1]
Given the distinct subcellular localizations and metabolic functions of these isoforms, the selectivity of Acss2 inhibitors is a key determinant of their utility and potential off-target effects.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity of the selective Acss2 inhibitor, VY-3-135, against the three human Acss isoforms. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | IC50 (nM) | Reference |
| VY-3-135 | Acss2 | 44 ± 3.85 | [5][6] |
| Acss1 | No inhibition observed | [5][6] | |
| Acss3 | No inhibition observed | [6] |
This data clearly demonstrates the high selectivity of VY-3-135 for Acss2 over Acss1 and Acss3. The lack of inhibition of the other two isoforms, even at higher concentrations, underscores its utility as a specific probe for Acss2 function.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined enzymatic assays. Below are the methodologies employed for measuring the activity of Acss enzymes and the inhibitory potential of compounds.
Acss Activity Biochemical Assay (TranScreener® AMP²/GMP² Assay)
This assay quantifies the production of AMP, a product of the Acss-catalyzed reaction, using a fluorescence polarization (FP) readout.
Materials:
-
Recombinant human Acss1, Acss2, or Acss3 enzyme
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM KCl, 3 mM MgCl₂, 5 mM DTT, 0.05% CHAPS
-
Substrate Mix: ATP and Coenzyme A (CoA)
-
Acetate or Propionate solution
-
TranScreener® AMP²/GMP² Assay Kit (BellBrook Labs)
-
Test inhibitor (e.g., VY-3-135) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the respective Acss enzyme (Acss1, Acss2, or Acss3) to the wells containing the inhibitor and the positive control. The final enzyme concentration will depend on the specific activity of the enzyme batch.
-
Add the substrate mix containing ATP and CoA to all wells.
-
To initiate the reaction, add the primary substrate: acetate for Acss1 and Acss2, and propionate for Acss3.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes), allowing the enzymatic reaction to proceed.
-
Stop the reaction and detect the generated AMP by adding the TranScreener® AMP²/GMP² detection mix, which contains an anti-AMP antibody and a fluorescent tracer.
-
Incubate for the recommended time to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Cellular localization and function of Acss isoforms and the specific inhibition of Acss2 by VY-3-135.
Caption: Step-by-step workflow for determining the IC50 of an inhibitor against Acss enzymes.
References
- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl Coenzyme A Synthase 2 Acts as a Prognostic Biomarker Associated with Immune Infiltration in Cervical Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Acss2-IN-2 and Next-Generation ACSS2 Inhibitors Demonstrate Markedly Enhanced Potency Over First-Generation Compounds
A new wave of highly potent and specific Acetyl-CoA Synthetase 2 (ACSS2) inhibitors, exemplified by compounds analogous to "Acss2-IN-2," are demonstrating significantly improved inhibitory activity compared to their first-generation predecessors. These advancements offer researchers more precise tools to investigate the roles of ACSS2 in physiology and disease, particularly in the context of cancer metabolism.
ACSS2 is a crucial enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes, including lipid synthesis and histone acetylation.[1][2] In environments characterized by metabolic stress, such as hypoxia or low glucose, some cancer cells upregulate ACSS2 to utilize acetate as a primary carbon source for survival and proliferation.[2][3] This dependency makes ACSS2 an attractive target for cancer therapy.[4] This guide provides a comparative analysis of the potency of next-generation ACSS2 inhibitors against first-generation compounds, supported by experimental data and detailed methodologies.
Potency Comparison of ACSS2 Inhibitors
The development of ACSS2 inhibitors has seen a significant leap in potency, with newer compounds exhibiting inhibitory concentrations in the nanomolar range, a substantial improvement over the micromolar activity of earlier molecules.
| Inhibitor | Generation | IC50 Value (in vitro) | Notes |
| Unnamed Quinoxaline | First-Generation | 6.8 µM (cellular) | Inhibited the incorporation of acetate into lipids in HepG2 cells.[5] |
| VY-3-249 | First-Generation | > 1 µM (implied) | A precursor to the more potent VY-3-135.[6] |
| VY-3-135 | Next-Generation | 44 nM | A potent, stable, and specific ACSS2 inhibitor.[7][8][9][10][11] |
| AD-5584 | Next-Generation | High nanomolar range | A novel, brain-penetrant inhibitor with potency comparable to VY-3-135.[6] |
| AD-8007 | Next-Generation | High nanomolar range | A novel, brain-penetrant inhibitor with potency comparable to VY-3-135.[6][12] |
| MTB-9655 | Next-Generation | Sub-nanomolar | A potent and selective oral inhibitor that has entered clinical trials.[13] |
| CRD1400 | Next-Generation | Low nanomolar | A potent and specific inhibitor that enhances the efficacy of chemotherapeutics in hypoxic conditions.[14] |
Experimental Protocols
The determination of inhibitor potency is critical for the comparative analysis of ACSS2 inhibitors. Below are detailed methodologies for common in vitro assays used to measure the half-maximal inhibitory concentration (IC50).
Fluorescent-Based ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of ACSS2, which is coupled to the conversion of acetate to acetyl-CoA.
Protocol:
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO, typically starting from a high concentration (e.g., 150 nM) with a 1:3 dilution series.
-
Enzyme and Buffer Preparation: Human recombinant ACSS2 is diluted to a final concentration of 100 nM in an assay buffer (e.g., 30 mM HEPES, pH 7.4, 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, 0.05% CHAPS).
-
Reaction Initiation: The diluted compounds and the ACSS2 enzyme solution are added to a 96-well plate. A substrate mixture containing ATP (final concentration 50 µM) and Coenzyme A (final concentration 5 µM) is then added to initiate the reaction.
-
Incubation: The reaction mixture is incubated for 60 minutes at room temperature.
-
Detection: Following incubation, a conjugated AMP antibody and an AMP tracer are added to the wells, as per the manufacturer's instructions (e.g., BellBrook Labs). The resulting signal, often measured by fluorescence polarization, is inversely proportional to the amount of AMP produced, and thus to the ACSS2 activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.[12][15]
AMP-Glo™ Assay
This is a bioluminescent assay that measures the amount of AMP produced in the ACSS2-catalyzed reaction.
Protocol:
-
Reaction Setup: 1 nM of recombinant human ACSS2 is incubated with a substrate mixture of 100 µM ATP, 100 µM Coenzyme A, and 500 µM sodium acetate in a total volume of 5 µL in a 384-well plate. The assay buffer typically consists of 50 mM HEPES, 1 mM MgCl₂, 150 mM NaCl, 1 mM DTT, and 0.01% (w/v) BSA at pH 7.5. Test compounds at various concentrations are included in the reaction mixture.
-
Incubation: The reaction is allowed to proceed for 180 minutes at 37°C.
-
ATP Depletion: 1 µL of AMP-Glo™ Reagent I is added to each well to terminate the enzymatic reaction and deplete the remaining ATP. This is followed by a 60-minute incubation at room temperature.
-
AMP Detection: 2 µL of AMP-Glo™ Detection Reagent is added, which contains an enzyme that converts AMP to ATP, followed by a luciferase/luciferin system to detect the newly synthesized ATP. The plate is incubated for another 45 minutes at room temperature.
-
Signal Measurement: The luminescence is measured using a microplate reader. The light output is proportional to the initial amount of AMP produced.
-
IC50 Determination: IC50 values are calculated from the dose-response curves.[16]
Visualizing Key Processes
To better understand the context of ACSS2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: ACSS2 signaling pathway under metabolic stress and point of inhibition.
Caption: General experimental workflow for determining ACSS2 inhibitor IC50.
References
- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of ACSS2 for Treatment of Cancer and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VY-3-135 | Fatty Acid Synthase | TargetMol [targetmol.com]
- 9. VY-3-135 | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 10. VY-3-135 | ACSS2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 16. Assay in Summary_ki [ww.w.bindingdb.org]
A Comparative Guide to the Reproducibility of Acss2-IN-2 and Other ACSS2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Acss2-IN-2 and other prominent inhibitors of Acetyl-CoA Synthetase 2 (ACSS2). The objective is to offer a clear overview of the reported efficacy and the experimental conditions under which these results were obtained, thereby aiding researchers in assessing the potential reproducibility of these findings across different laboratory settings.
Introduction to ACSS2 and its Inhibition
Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme that converts acetate into acetyl-CoA, a vital molecule for cellular metabolism.[1] In cancer cells, particularly under conditions of metabolic stress like hypoxia and low nutrient availability, ACSS2 is often upregulated, providing an alternative carbon source for lipid synthesis and histone acetylation to support tumor growth and survival.[2][3][4][5] This dependency makes ACSS2 an attractive therapeutic target in oncology.[2] this compound is a potent inhibitor of ACSS2 with a reported IC50 value of 3.8 nM.[6][7][8][9] This guide will compare the available data for this compound with other notable ACSS2 inhibitors: VY-3-135, AD-5584, AD-8007, and the clinical candidate MTB-9655.
Comparative Analysis of ACSS2 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives. A direct comparison of the reproducibility of this compound is limited due to the current availability of data from seemingly a single primary source. However, by examining the experimental designs for other ACSS2 inhibitors, we can infer the key parameters influencing experimental outcomes.
In Vitro Potency
| Inhibitor | IC50 Value | Cell Line / Assay Type | Reference |
| This compound | 3.8 nM | MDA-MB-468 cells | [6][7][8] |
| VY-3-135 | 44 nM | Cell-free biochemical assay | [10][11] |
| MTB-9655 | 0.15 nM (biochemical), 3 nM (cellular) | Biochemical and cellular assays | [12][13] |
| AD-5584 | High nanomolar (specific value not stated) | ATPase inhibition assay | [14][15] |
| AD-8007 | High nanomolar (specific value not stated) | ATPase inhibition assay | [14][15] |
Note: The variability in reported IC50 values can be attributed to different assay conditions (e.g., cell-free biochemical vs. cell-based assays), which can impact inhibitor potency.[16]
In Vivo Efficacy
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| VY-3-135 | BT474 tumor-bearing mice | 100 mg/kg, i.p. or oral gavage | Completely abrogated tumor growth over two weeks. | [11][17] |
| VY-3-135 | MDA-MB-468 (ACSS2high) tumor xenografts | 100 mg/kg/day | Inhibited tumor growth. | [18] |
| VY-3-135 | WHIM12 (ACSS2low) tumor xenografts | 100 mg/kg/day | Largely unaffected tumor growth. | [18] |
| AD-8007 | MDA-MB-231BR breast cancer brain metastasis model | Not specified | Significantly reduced tumor burden and extended survival. | [14][19][20] |
| MTB-9655 | Xenograft mouse models (colorectal, breast, lung cancers) | Oral administration | Induced anti-tumor effects in models with high ACSS2 expression. | [12][13] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are summaries of the experimental protocols used to evaluate these ACSS2 inhibitors.
In Vitro IC50 Determination for this compound
While a specific detailed public protocol for the IC50 determination of this compound is not available, a general workflow for such an experiment in a cellular context is described below.
Caption: A generalized workflow for determining the in vitro IC50 of an ACSS2 inhibitor.
In Vivo Tumor Xenograft Study for VY-3-135
The following protocol outlines the methodology used in the in vivo evaluation of VY-3-135.
-
Animal Model: Nude mice subcutaneously injected with BT474 or MDA-MB-468 cells.[17][21]
-
Treatment: VY-3-135 administered at 100 mg/kg daily via intraperitoneal (i.p.) injection or oral gavage.[11][17][18]
-
Monitoring: Tumor volume was measured regularly to assess treatment efficacy.[11][17]
-
Endpoint: The study concluded after a predefined period (e.g., two weeks), and tumor growth inhibition was calculated.[17]
Signaling Pathways and Experimental Logic
Understanding the underlying biological pathways is essential for interpreting experimental results.
ACSS2 Signaling Pathway
ACSS2 plays a central role in cellular metabolism, particularly under stress conditions. Its activity is regulated by upstream signals and, in turn, influences downstream processes like lipid synthesis and gene expression through histone acetylation.
Caption: Simplified ACSS2 signaling pathway under metabolic stress.
Logical Workflow for Assessing Inhibitor Reproducibility
A systematic approach is necessary to evaluate the reproducibility of experimental results for a given inhibitor.
Caption: Logical workflow for assessing the reproducibility of inhibitor studies.
Conclusion
This compound is a highly potent inhibitor of ACSS2 based on the available in vitro data. For a comprehensive understanding of its reproducibility, further studies from independent laboratories employing standardized protocols are necessary. The comparative data presented for other ACSS2 inhibitors like VY-3-135, AD-5584, AD-8007, and MTB-9655 highlight the importance of consistent experimental design, including the choice of cell lines, assay conditions, and animal models, in generating reproducible results. As research on ACSS2 inhibitors progresses, a clearer picture of the cross-lab reproducibility of these promising therapeutic agents will emerge. The ongoing clinical trial for MTB-9655, for instance, will provide robust data on its safety and efficacy in a human context.[12][13][22]
References
- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Gene - ACSS2 [maayanlab.cloud]
- 6. This compound | 2332820-04-7 | Fatty Acid Synthase | MOLNOVA [molnova.com]
- 7. admin.biosschina.com [admin.biosschina.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VY-3-135 | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VY-3-135 | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 19. drexel.edu [drexel.edu]
- 20. Team identifies drug-like molecules that show early success in targeting breast cancer brain metastases - ecancer [ecancer.org]
- 21. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical Trial: NCT04990739 - My Cancer Genome [mycancergenome.org]
A Head-to-Head Comparison of Acss2-IN-2 and Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic inhibitors, particularly those targeting cancer metabolism, Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in converting acetate into acetyl-CoA, a vital metabolite for lipid synthesis and histone acetylation, especially under the nutrient-deprived and hypoxic conditions characteristic of the tumor microenvironment. This guide provides an objective, data-driven comparison of Acss2-IN-2 and other notable metabolic inhibitors, focusing on their performance and supported by experimental evidence.
Mechanism of Action: The Role of ACSS2 in Cellular Metabolism
ACSS2 is a cytosolic enzyme that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[1][2] Under normal physiological conditions, most cellular acetyl-CoA is derived from glucose through the pyruvate dehydrogenase complex. However, in cancer cells, particularly under metabolic stress, there is a metabolic shift where acetate becomes a significant carbon source.[3][4] Upregulation of ACSS2 in various cancers, including breast, prostate, and glioblastoma, allows tumor cells to utilize acetate for survival and proliferation.[3][5] This reliance on ACSS2 presents a key vulnerability that can be exploited by targeted inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected metabolic inhibitors against their respective targets. This compound, also known as MTB-9655, demonstrates high potency and selectivity for ACSS2.[5][6]
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Reference(s) |
| This compound (MTB-9655) | ACSS2 | 0.15 nM | 3.8 nM | [5][6] |
| VY-3-135 | ACSS2 | Not explicitly stated, but potent | Not explicitly stated, but potent | [7] |
| VY-3-249 | ACSS2 | 1.214 µM | - | [8] |
| Triacsin C | Acyl-CoA Synthetases (ACSL1, 3, 4) | - | ~6.3 µM (Raji cells) | [4] |
Signaling Pathway and Experimental Workflow
To understand the context of ACSS2 inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor efficacy.
The diagram above illustrates how metabolic stress upregulates ACSS2, leading to the production of acetyl-CoA from acetate. This acetyl-CoA is then utilized for crucial cellular processes like lipid synthesis and histone acetylation, promoting cancer cell survival and proliferation.
This workflow outlines the progression from a large compound library to the identification of a lead candidate through a series of increasingly complex assays, from biochemical to in vivo models.
This diagram illustrates the logical targeting approach of the discussed inhibitors. This compound and VY-3-135 directly target ACSS2 to reduce the acetyl-CoA pool derived from acetate, while inhibitors like Triacsin C target other enzymes in lipid metabolism.
Experimental Protocols
ACSS2 Biochemical Activity Assay (TranScreener® AMP/GMP Assay)
This assay quantitatively measures the activity of ACSS2 by detecting the production of AMP, a product of the acetyl-CoA synthesis reaction.
-
Materials:
-
Recombinant human ACSS2 enzyme
-
TranScreener® AMP/GMP Assay Kit (containing AMP/GMP antibody and tracer)
-
Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate, 2 mM DTT, 0.005% Brij-35
-
Substrate Mix: ATP and Coenzyme A (CoA)
-
Test inhibitors (e.g., this compound) diluted in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 100 nL of each inhibitor dilution to the wells of a 384-well plate.
-
Add 3 µL of ACSS2 enzyme (e.g., 3 nM final concentration) in assay buffer to each well.
-
Initiate the reaction by adding 3 µL of substrate mix containing ATP and CoA to each well. Final substrate concentrations are typically around 50 µM ATP and 5 µM CoA.
-
Incubate the plate for a defined period (e.g., 120 minutes) at room temperature.
-
Stop the reaction and detect AMP production by adding 3 µL of the TranScreener® detection mix (antibody and tracer) according to the manufacturer's protocol.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Acetate Uptake and Incorporation Assay
This assay measures the ability of an inhibitor to block the uptake and utilization of acetate by cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
Radiolabeled acetate (e.g., [1-14C]acetate or [3H]-acetate)
-
Scintillation fluid and counter
-
-
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
Add radiolabeled acetate to the cell culture medium and incubate for a specific period (e.g., 1-4 hours).
-
Wash the cells thoroughly with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and collect the lysate.
-
To measure incorporation into lipids, perform a lipid extraction (e.g., using a chloroform:methanol solvent system).
-
Measure the radioactivity in the cell lysate (for total uptake) or the lipid fraction (for incorporation into lipids) using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Determine the inhibitory effect of the compound on acetate uptake and utilization.
-
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor efficacy of an ACSS2 inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation (e.g., MDA-MB-468)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control (vehicle) and treatment groups.
-
Administer the test inhibitor to the treatment group at a specified dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the control and treatment groups to determine the efficacy of the inhibitor.
-
Conclusion
The growing body of evidence highlights ACSS2 as a compelling target for cancer therapy, particularly in tumors exhibiting metabolic stress. This compound (MTB-9655) has emerged as a highly potent and selective inhibitor, demonstrating significant promise in preclinical studies. Its nanomolar potency in both biochemical and cellular assays positions it as a leading candidate for clinical development.[5][6] The comparison with other metabolic inhibitors, such as VY-3-135 and the less specific Triacsin C, underscores the advancements made in targeting the acetate utilization pathway with high precision. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel metabolic inhibitors, facilitating the development of more effective and targeted cancer therapies.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. glpbio.com [glpbio.com]
- 7. ACSS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. caymanchem.com [caymanchem.com]
Phenotypic Screening to Confirm Acss2-IN-2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of Acss2-IN-2 through phenotypic screening, comparing its performance with other known Acetyl-CoA Synthetase 2 (Acss2) inhibitors. The experimental data and protocols provided herein serve as a benchmark for evaluating the efficacy and specificity of novel Acss2 inhibitors.
Introduction to Acss2 and its Inhibition
Acetyl-CoA synthetase 2 (Acss2) is a critical enzyme that catalyzes the conversion of acetate to acetyl-CoA.[1][2] This process is particularly important for cancer cells, especially under conditions of metabolic stress such as hypoxia, where it provides a vital carbon source for lipid synthesis and histone acetylation, thereby promoting cell survival and proliferation.[3][4] Acss2 has been identified as a promising therapeutic target in various cancers, including breast, prostate, and glioblastoma.[5] Inhibiting Acss2 disrupts these metabolic pathways, leading to metabolic stress and potential cell death in cancer cells that are highly dependent on acetate metabolism.[5]
This guide focuses on a series of phenotypic assays designed to confirm that this compound exerts its effects through the specific inhibition of Acss2. By comparing the phenotypic readouts of this compound with well-characterized Acss2 inhibitors, researchers can gain confidence in its on-target activity.
Comparative Performance of Acss2 Inhibitors
The following table summarizes the in vitro potency of several known Acss2 inhibitors. This data provides a baseline for contextualizing the performance of this compound.
| Compound | Target | IC50 (nM) | Cell-based EC50 (nM) | Key Features |
| This compound | Acss2 | Data not available | Data not available | To be determined |
| VY-3-135 | Acss2 | 44[6][7][8][9] | - | Orally active and stable; specific to Acss2 over Acss1 and Acss3.[6][7] |
| AD-5584 | Acss2 | Data not available | - | Brain-penetrant.[10][11][12] |
| AD-8007 | Acss2 | Data not available | - | Brain-penetrant; reduces lipid storage and colony formation.[13] |
| MTB-9655 | Acss2 | 0.15[14] | 3[14] | First-in-class, clinical-stage oral inhibitor.[14] |
Experimental Protocols for Phenotypic Screening
To validate the mechanism of action of this compound, a series of phenotypic assays should be conducted in parallel with known Acss2 inhibitors.
Fatty Acid Synthesis Assay using ¹³C-Acetate Tracing
This assay directly measures the impact of Acss2 inhibition on the synthesis of new fatty acids from acetate.
Principle: Cells are incubated with ¹³C-labeled acetate. The incorporation of the ¹³C label into newly synthesized fatty acids is quantified by mass spectrometry. Acss2 inhibitors are expected to reduce the incorporation of ¹³C into fatty acids.
Detailed Protocol:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231BR for breast cancer) in appropriate growth medium and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and control inhibitors (e.g., VY-3-135) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Labeling: Replace the medium with fresh medium containing ¹³C₂-acetate and continue the incubation for 24 hours.
-
Lipid Extraction:
-
Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
Saponify the lipids using a methanolic NaOH solution.
-
Methylate the resulting free fatty acids to FAMEs using BF₃-methanol.
-
-
LC-MS/MS Analysis:
-
Analyze the FAMEs by liquid chromatography-mass spectrometry (LC-MS) to determine the mole percent enrichment of ¹³C in newly synthesized fatty acids, such as palmitate.[16]
-
-
Data Analysis: Compare the reduction in ¹³C enrichment in fatty acids between cells treated with this compound and the reference inhibitors.
Clonogenic Cell Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment with an inhibitor.
Principle: The ability of single cells to proliferate and form colonies of at least 50 cells is a measure of cell reproductive viability.[17][18][19] Acss2 inhibition is expected to reduce the clonogenic survival of cancer cells that are dependent on acetate metabolism.
Detailed Protocol:
-
Cell Plating: Seed a low density of cancer cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of this compound and control inhibitors for 24-48 hours.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 1-3 weeks, allowing colonies to form.[17]
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 5-10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 2 hours at room temperature.[17]
-
-
Colony Counting:
-
Carefully wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control. Compare the dose-dependent reduction in clonogenic survival for this compound with that of the reference inhibitors.
Histone Acetylation Assay
This assay evaluates the effect of Acss2 inhibition on the global levels of histone acetylation.
Principle: Acss2 provides the acetyl-CoA necessary for histone acetylation, an important epigenetic modification that regulates gene expression.[5] Inhibition of Acss2 is expected to decrease global histone acetylation levels.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with this compound and control inhibitors at various concentrations for a specified duration.
-
Histone Extraction:
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone proteins (e.g., 10-20 µg) on an SDS-PAGE gel (e.g., 15%).[20][21]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or H4).[21]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels. Compare the reduction in histone acetylation for this compound with the reference inhibitors.
Visualizing the Mechanism and Workflow
To further clarify the underlying biology and experimental design, the following diagrams illustrate the Acss2 signaling pathway, the phenotypic screening workflow, and the logical cascade for confirming the mechanism of action.
Caption: Acss2 converts acetate to acetyl-CoA in the cytoplasm and nucleus.
Caption: Workflow for phenotypic screening of Acss2 inhibitors.
Caption: Logical cascade for confirming the mechanism of action.
By following these experimental protocols and comparing the results of this compound with established inhibitors, researchers can effectively validate its on-target mechanism of action and build a strong data package for further drug development.
References
- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VY-3-135 | ACSS2 Inhibitor | TargetMol [targetmol.com]
- 8. VY-3-135 | ACSS2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. VY-3-135 | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. AD-5584 Datasheet DC Chemicals [dcchemicals.com]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonogenic Assay [bio-protocol.org]
- 18. Clonogenic Assay [en.bio-protocol.org]
- 19. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Acss2-IN-2 Efficacy in Cisplatin-Resistant vs. Cisplatin-Sensitive Bladder Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Acss2-IN-2, an inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), in cisplatin-resistant and cisplatin-sensitive bladder cancer cells. The development of resistance to cisplatin, a cornerstone of chemotherapy for bladder cancer, presents a significant clinical challenge. Emerging evidence points to the metabolic reprogramming of cancer cells as a key mechanism of this resistance, with ACSS2 playing a pivotal role. This guide summarizes the experimental data supporting the potential of this compound to overcome cisplatin resistance.
Introduction to ACSS2 and Cisplatin Resistance
Cisplatin is a potent chemotherapeutic agent used in the treatment of metastatic bladder cancer.[1] However, its efficacy is often limited by the development of drug resistance. Recent studies have revealed that cisplatin-resistant bladder cancer cells exhibit significant metabolic alterations.[1][2][3] These cells show an increased reliance on a metabolic pathway that utilizes glucose-derived acetate to produce acetyl-CoA, a vital molecule for fatty acid synthesis and cell survival.[1][4] This metabolic shift is driven by the upregulation of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][5]
ACSS2 converts acetate into acetyl-CoA, thereby providing the necessary building blocks for lipid biosynthesis, which is crucial for the maintenance of cell membranes and signaling molecules.[4] In cisplatin-resistant cells, this ACSS2-dependent pathway becomes a critical survival mechanism. Consequently, inhibiting ACSS2 presents a promising therapeutic strategy to overcome cisplatin resistance.[5] this compound is a specific inhibitor of ACSS2, and this guide evaluates its differential effects on cisplatin-resistant and -sensitive bladder cancer cell lines.
Comparative Efficacy of this compound
Experimental data indicates that inhibition of ACSS2 has a significantly greater impact on the viability of cisplatin-resistant bladder cancer cells compared to their cisplatin-sensitive counterparts, particularly in the presence of cisplatin.
Data Summary:
| Cell Line | Phenotype | Key Metabolic Feature | Effect of ACSS2 Inhibition |
| T24S | Cisplatin-Sensitive | Lower ACSS2 expression, preference for canonical glucose metabolism. | Minimal impact on cell viability and lipid content.[2] |
| T24R | Cisplatin-Resistant | Higher ACSS2 expression, reliance on glucose-derived acetate for fatty acid synthesis.[1] | Significant reduction in total lipid content and re-sensitization to cisplatin-induced apoptosis.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
ACSS2-Mediated Cisplatin Resistance Signaling Pathway
Caption: ACSS2 pathway in cisplatin resistance.
Experimental Workflow for Comparing this compound Efficacy
Caption: Workflow for this compound efficacy testing.
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of this compound. Specific concentrations and incubation times may require optimization.
Cell Culture and Maintenance
-
Cell Lines: Human bladder cancer cell lines T24 (cisplatin-sensitive, T24S) and its derived cisplatin-resistant counterpart (T24R).
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged at 70-80% confluency using Trypsin-EDTA.
-
Cisplatin Resistance Maintenance: For T24R cells, a low concentration of cisplatin (e.g., 1-2 µM) may be maintained in the culture medium to ensure the stability of the resistant phenotype. This should be removed prior to experiments to avoid interference.
Cell Viability Assay (CCK-8 Assay)
-
Seeding: Seed T24S and T24R cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, cisplatin, or a combination of both. Include a vehicle control group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Total Lipid Content Assay
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them.
-
Lipid Extraction: Extract total lipids using a suitable organic solvent mixture (e.g., chloroform:methanol).
-
Quantification: Quantify the total lipid content using a commercially available colorimetric or fluorometric assay kit.
-
Normalization: Normalize the lipid content to the total protein concentration of the cell lysate.
Conclusion
The available evidence strongly indicates that cisplatin-resistant bladder cancer cells are more sensitive to the inhibitory effects of this compound than their cisplatin-sensitive counterparts. This is attributed to the reliance of resistant cells on the ACSS2-mediated metabolic pathway for survival. By targeting this metabolic vulnerability, this compound has the potential to reverse cisplatin resistance and improve the efficacy of chemotherapy in bladder cancer. Further quantitative studies are warranted to determine the precise therapeutic window and combination strategies for this compound in a clinical setting.
References
- 1. Glucose-derived acetate and ACSS2 as key players in cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogrammed lipid metabolism in bladder cancer with cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Acss2-IN-2's Successor, VY-3-135, Shows Enhanced Efficacy in Hypoxic Cancer Cells
For researchers, scientists, and professionals in drug development, understanding the differential effects of therapeutic compounds under varying physiological conditions is paramount. This guide provides a comparative analysis of the efficacy of a potent ACSS2 inhibitor, VY-3-135, under both normoxic and hypoxic conditions, highlighting its potential as a targeted therapy for solid tumors characterized by hypoxic microenvironments.
Under conditions of low oxygen, or hypoxia, a common feature of solid tumors, cancer cells adapt their metabolism to survive and proliferate. One such adaptation is the increased reliance on acetate as a carbon source for the synthesis of essential molecules like fatty acids. This process is heavily dependent on the enzyme Acetyl-CoA Synthetase 2 (ACSS2). Therefore, inhibiting ACSS2 presents a promising strategy to selectively target cancer cells in their hypoxic niche.
Comparative Efficacy of ACSS2 Inhibition
Experimental data demonstrates that the inhibition of ACSS2 by VY-3-135 has a more pronounced effect on cancer cells under hypoxic conditions compared to normoxic conditions. This is attributed to the increased dependence of these cells on ACSS2 for acetyl-CoA production when oxygen is scarce.
Quantitative Data Summary
The following table summarizes the key findings from studies investigating the effects of the ACSS2 inhibitor VY-3-135 on breast cancer cell lines under normoxic (21% O₂) and hypoxic (1% O₂) conditions. The data clearly indicates a significantly stronger inhibition of acetate incorporation into palmitate (a key fatty acid) under hypoxia.
| Cell Line | Condition | Treatment | ¹³C₂-Acetate Incorporation into Palmitate (Mole Percent Enrichment) | Inhibition (%) |
| SKBr3 | Normoxia (10% Serum) | Vehicle | ~1.5% | - |
| SKBr3 | Normoxia (10% Serum) | VY-3-135 | ~0.2% | ~87% |
| SKBr3 | Hypoxia (1% Serum) | Vehicle | ~4.5% | - |
| SKBr3 | Hypoxia (1% Serum) | VY-3-135 | ~0.3% | ~93% |
| BT474 | Hypoxia (1% Serum) | Vehicle | ~3.0% | - |
| BT474 | Hypoxia (1% Serum) | VY-3-135 (10-fold dilution series) | Dose-dependent decrease | - |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1]
Signaling Pathways and Experimental Workflows
The differential effect of ACSS2 inhibition in normoxic versus hypoxic conditions can be understood by examining the underlying cellular signaling and metabolic pathways.
Signaling Pathway Under Hypoxia
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. This leads to the upregulation of genes involved in metabolic adaptation, including ACSS2. The increased ACSS2 expression allows cancer cells to efficiently utilize acetate to produce acetyl-CoA, which is then used for crucial cellular processes like fatty acid synthesis and histone acetylation, promoting cell survival and growth. Inhibition of ACSS2 disrupts this adaptive pathway, leading to reduced proliferation and increased cell death, particularly in the hypoxic tumor core.
Caption: ACSS2 pathway in hypoxic cancer cells.
Experimental Workflow for Isotope Tracing
To quantify the effect of ACSS2 inhibition on acetate metabolism, stable isotope tracing experiments are commonly employed. This workflow allows researchers to track the incorporation of labeled acetate into downstream metabolites like fatty acids.
Caption: Isotope tracing experimental workflow.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for assessing the effects of ACSS2 inhibitors.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines such as SKBr3 or BT474 are commonly used.
-
Culture Conditions: Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum (FBS). For hypoxic conditions, cells are placed in a hypoxic chamber with 1% O₂. For serum starvation experiments, the FBS concentration is reduced.
-
Inhibitor Treatment: The ACSS2 inhibitor (e.g., VY-3-135) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentration. A vehicle control (DMSO alone) is run in parallel.
Stable Isotope Tracing and Metabolite Analysis
-
Isotope Labeling: Cells are incubated with medium containing a stable isotope-labeled substrate, such as ¹³C₂-acetate.
-
Metabolite Extraction: After incubation, the medium is removed, and cells are washed with cold saline. Metabolites are then extracted using a solvent mixture (e.g., methanol:water:chloroform).
-
GC-MS Analysis: The extracted metabolites are derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the incorporation of the ¹³C label into various metabolites, including fatty acids like palmitate.
-
Data Analysis: The mole percent enrichment of the ¹³C label in the target metabolite is calculated to quantify the activity of the metabolic pathway of interest.
Western Blotting
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for ACSS2 and loading controls (e.g., β-actin), followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized and quantified using a suitable detection method.
Conclusion
The available evidence strongly suggests that pharmacological inhibition of ACSS2 is a promising therapeutic strategy, particularly for cancers with significant hypoxic regions. The increased reliance of cancer cells on the ACSS2 pathway for survival under hypoxia provides a therapeutic window for selective targeting. While direct comparative data for Acss2-IN-2 is lacking, the comprehensive studies on its successor, VY-3-135, provide a solid foundation for the continued development of ACSS2 inhibitors as a novel class of anti-cancer agents. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this approach.
References
Safety Operating Guide
Personal protective equipment for handling Acss2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Acss2-IN-2, a potent acyl-CoA synthetase short-chain family member 2 (ACSS2) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper management of this research chemical.
Hazard Identification and Classification
This compound is a chemical compound intended for research use only. While a comprehensive toxicological profile is not fully established, it is prudent to handle it as a potentially hazardous substance. Based on available Safety Data Sheets (SDS), the primary hazards are related to skin and eye irritation.
GHS Hazard Pictograms:
| Pictogram | Hazard Class | Hazard Statement |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated. | Minimizes inhalation of the compound, especially in powder form. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Preparation and Weighing:
-
Conduct all handling of the solid compound within a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Ensure an analytical balance is clean and calibrated before weighing.
2. Dissolution:
-
Consult the product's technical data sheet for solubility information. This compound is often soluble in dimethyl sulfoxide (DMSO).
-
Add the solvent to the solid compound slowly and mix gently to dissolve.
-
If necessary, sonication or gentle warming can be used to aid dissolution, as recommended by the supplier.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate pipettes and techniques to avoid splashes and aerosol generation.
-
Work in a well-ventilated area.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the specific storage temperature recommendations provided by the supplier (typically -20°C or -80°C for long-term storage).
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials containing this compound (e.g., unused compound, contaminated labware, solutions) in a designated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
2. Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers tightly closed except when adding waste.
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[2]
3. Disposal Protocol:
-
Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines.[3]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
